Methyl 3,4,5-trifluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3,4,5-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBPHMUHCCIOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382510 | |
| Record name | methyl 3,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773873-72-6 | |
| Record name | methyl 3,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4,5-trifluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3,4,5-trifluorobenzoate (CAS 773873-72-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling protocols, and synthetic methodologies related to Methyl 3,4,5-trifluorobenzoate. This fluorinated aromatic compound is a valuable building block in medicinal chemistry and materials science, primarily utilized as a chemical intermediate in the synthesis of complex organic molecules.[1][2][3] The strategic incorporation of fluorine atoms onto the benzene ring imparts unique electronic properties and enhances the metabolic stability and bioavailability of parent molecules, making trifluorinated scaffolds like this one of significant interest in drug discovery.[1][4][5][6]
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[7] While comprehensive experimental data is not uniformly available in the literature, the following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 773873-72-6 | N/A |
| Molecular Formula | C₈H₅F₃O₂ | [8] |
| Molecular Weight | 190.12 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 211.1 °C at 760 mmHg | [8] |
| Density | 1.358 g/cm³ | N/A |
| Flash Point | 83.8 °C | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available (likely soluble in common organic solvents) | N/A |
Spectroscopic Data
-
¹H NMR: A singlet corresponding to the methyl protons (O-CH₃) is expected, likely in the range of 3.8-4.0 ppm. The aromatic protons would appear as a multiplet, influenced by fluorine coupling.
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The aromatic carbon signals would exhibit splitting due to C-F coupling.
-
¹⁹F NMR: The fluorine spectrum would provide key information about the substitution pattern on the aromatic ring. Due to the molecule's symmetry, two signals with different multiplicities would be anticipated for the fluorine atoms at the 3,5- and 4-positions.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 190. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, m/z 31) and the carbonyl group (-CO, m/z 28).
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[8]
GHS Hazard Classification: [8]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.
Precautionary Statements: [8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Reactivity and Applications
The trifluorinated benzene ring in this compound is electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms.[7][8] This deactivates the ring towards electrophilic aromatic substitution, with any substitution reactions being directed to the meta-position relative to the ester group. The C-F bonds are generally stable, but can undergo nucleophilic aromatic substitution under specific conditions.
The primary application of this compound is as a versatile intermediate in organic synthesis. It serves as a key building block for the introduction of the 3,4,5-trifluorophenyl moiety into more complex molecules, particularly in the development of:
-
Pharmaceuticals: The trifluorophenyl group can enhance the pharmacological properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5][6]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated aromatic rings can lead to the development of more potent and selective herbicides, insecticides, and fungicides.[10]
-
Materials Science: Fluorinated compounds are used in the synthesis of advanced polymers and liquid crystals due to their unique thermal and electronic properties.[11]
The corresponding carboxylic acid, 3,4,5-trifluorobenzoic acid, has been utilized as a transient directing group in C-H activation reactions and as a building block for anticancer agents.[12]
Experimental Protocols
Synthesis of this compound from 3,4,5-Trifluorobenzoic Acid
This protocol is adapted from a general procedure for the esterification of trifluorobenzoic acids.[13]
Reaction:
3,4,5-Trifluorobenzoic acid + Methanol --(H⁺ catalyst)--> this compound + Water
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Dry Methanol
-
Thionyl chloride (or concentrated Sulfuric acid)
-
Pentane (or a suitable solvent for extraction like diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3,4,5-trifluorobenzoic acid in an excess of dry methanol.
-
Cool the mixture in an ice/water bath.
-
Slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for several hours to days, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. azom.com [azom.com]
- 5. jelsciences.com [jelsciences.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. Methyl 2,4,5-trifluorobenzoate | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. ossila.com [ossila.com]
- 13. METHYL 2,3,4-TRIFLUOROBENZOATE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl 3,4,5-trifluorobenzoate: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,4,5-trifluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its trifluorinated phenyl ring offers unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. This technical guide provides a comprehensive overview of the structure, nomenclature, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via Fischer esterification of 3,4,5-trifluorobenzoic acid are presented, alongside a summary of its spectroscopic data for characterization.
Introduction
Fluorine-containing organic molecules have gained paramount importance in drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles. This compound, with its three fluorine atoms on the benzene ring, serves as a key intermediate in the synthesis of various complex organic molecules. This guide aims to provide a detailed technical resource for professionals working with this compound.
Structure and Nomenclature
The structural and identifying information for this compound is summarized below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Methyl 3,4,5-trifluorobenzenecarboxylate |
| CAS Number | 773873-72-6 |
| Molecular Formula | C₈H₅F₃O₂[1] |
| Molecular Weight | 190.12 g/mol |
| InChI | InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3[1] |
| InChIKey | NBBPHMUHCCIOJQ-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)C1=CC(=C(C(=C1)F)F)F[1] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in Table 2.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Liquid | Assumed based on related compounds |
| Boiling Point | 211.1 °C at 760 mmHg | Predicted |
| Flash Point | 83.8 °C | Predicted |
| Density | 1.358 g/cm³ | Predicted |
| XlogP | 2.1 | Predicted[1] |
Synthesis of this compound
This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 3,4,5-trifluorobenzoic acid, with methanol in the presence of a strong acid catalyst.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Fischer Esterification
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trifluorobenzoic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 20 eq).
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Data
Table 3: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5-7.7 | m | Ar-H |
| ~3.9 | s | -OCH ₃ |
Note: The aromatic protons are expected to appear as a multiplet due to complex coupling with the fluorine atoms.
Table 4: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C =O |
| ~150 (ddd) | C -F |
| ~140 (ddd) | C -F |
| ~128 (t) | C -COOCH₃ |
| ~115 (dd) | C H |
| ~53 | -OC H₃ |
Note: The carbon signals of the fluorinated ring will exhibit complex splitting patterns (e.g., doublet of doublet of doublets, triplet) due to C-F coupling.
Table 5: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1620, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~1100-1200 | Strong | C-F stretch |
Table 6: Predicted Mass Spectrometry (EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 190 | High | [M]⁺ |
| 159 | High | [M - OCH₃]⁺ |
| 131 | Medium | [M - COOCH₃]⁺ |
Applications in Drug Development
While specific biological activities for this compound are not extensively documented, its structural motif is of high interest in drug design. The trifluorophenyl group can act as a bioisostere for other chemical groups, enhancing metabolic stability and modulating electronic properties to improve target binding. It is a valuable starting material for the synthesis of more complex molecules that may exhibit a range of biological activities, including but not limited to enzyme inhibition and receptor modulation.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key fluorinated building block with significant potential in synthetic organic chemistry, particularly in the development of new pharmaceuticals. This guide provides a foundational understanding of its structure, properties, and a reliable protocol for its synthesis. The provided spectroscopic data, while largely predictive, offers a basis for the characterization of this important compound. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
An In-depth Technical Guide to Methyl 3,4,5-trifluorobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4,5-trifluorobenzoate is a fluorinated aromatic ester that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three fluorine atoms on the benzene ring significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties, detailed experimental protocols for its synthesis, and insights into its applications in drug development.
Physicochemical Properties
The physicochemical properties of this compound are pivotal for its handling, reaction optimization, and application. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Boiling Point | 211.1 °C at 760 mmHg | [2] |
| Density | 1.358 g/cm³ | [2] |
| Flash Point | 83.8 °C | [2] |
| Exact Mass | 190.02400 u | [2] |
| SMILES | COC(=O)C1=CC(=C(C(=C1)F)F)F | [1] |
| InChIKey | NBBPHMUHCCIOJQ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,4,5-trifluorobenzoic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 3,4,5-trifluorobenzoic acid.
Materials:
-
3,4,5-trifluorobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trifluorobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure.
-
Pour the concentrated mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
References
Methyl 3,4,5-trifluorobenzoate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical data for Methyl 3,4,5-trifluorobenzoate, a chemical compound relevant to various research and development applications. The information is presented to facilitate quick reference and integration into experimental and developmental workflows.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₈H₅F₃O₂[1][2] |
| Molecular Weight | 190.12 g/mol [1][2] |
| Exact Mass | 190.02400 u[1] |
| Density | 1.358 g/cm³[1] |
| Boiling Point | 211.1°C at 760 mmHg[1] |
| Flash Point | 83.8°C[1] |
Experimental Protocols & Signaling Pathways
No experimental protocols or signaling pathways were requested for this specific chemical entity. Therefore, this section is not applicable.
Logical Relationships in Compound Identification
The following diagram illustrates the logical workflow for identifying and characterizing a chemical compound like this compound, starting from its name to the determination of its detailed physicochemical properties.
References
A Technical Guide to the Electron-Withdrawing Effects of Fluorine in Benzoate Esters
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorine is a uniquely influential substituent in the design of functional molecules, particularly in pharmaceuticals and materials science. Its introduction into a molecule like a benzoate ester can profoundly alter chemical reactivity, metabolic stability, lipophilicity, and binding affinity.[1][2] This is primarily due to fluorine's potent electron-withdrawing inductive effect, a consequence of it being the most electronegative element. However, this strong inductive pull is uniquely counterbalanced by an opposing electron-donating resonance effect. This guide provides a detailed examination of these electronic effects, presenting quantitative data, experimental methodologies for their characterization, and visual models to elucidate the underlying principles governing the behavior of fluorinated benzoate esters.
The Duality of Fluorine's Electronic Influence
The net electronic effect of a fluorine substituent on an aromatic ring is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+R or +M).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework.[3][4] This effect decreases with distance from the substituent.
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system.[3][5] This donation of electron density occurs primarily at the ortho and para positions, making these positions more electron-rich than the meta position.[6]
Crucially, for fluorine, the powerful inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring toward electrophilic attack compared to unsubstituted benzene.[6] However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[6][7] This complex interplay is fundamental to understanding the reactivity and properties of fluorinated benzoates.
Quantitative Analysis of Electronic Effects
The impact of fluorine substitution can be quantified using physical organic chemistry principles, primarily through acidity constants (pKa) and Hammett substituent constants (σ).
Acidity of Fluorobenzoic Acids
The pKa of a substituted benzoic acid is a direct measure of how the substituent influences the stability of the conjugate base (the benzoate anion). Electron-withdrawing groups stabilize the anion, resulting in a stronger acid and a lower pKa value. The data clearly shows that fluorine substitution increases the acidity of benzoic acid (pKa ≈ 4.2), with the effect being most pronounced from the ortho position.
| Compound | pKa Value | Reference |
| Benzoic Acid | 4.20 | [8] |
| 2-Fluorobenzoic Acid | 3.27 | [8] |
| 3-Fluorobenzoic Acid | 3.86 | [8][9] |
| 4-Fluorobenzoic Acid | 4.14 | [8][10][11] |
| 2,3-Difluorobenzoic Acid | 3.06 | [8] |
| 2,4-Difluorobenzoic Acid | 3.27 | [8] |
| 2,5-Difluorobenzoic Acid | 3.09 | [8] |
| 2,6-Difluorobenzoic Acid | 2.93 | [8] |
| 3,4-Difluorobenzoic Acid | 3.73 | [8] |
| 3,5-Difluorobenzoic Acid | 3.37 | [8] |
| 2,3,4,5-Tetrafluorobenzoic Acid | 2.22 | [8] |
| Pentafluorobenzoic Acid | 1.79 | [8] |
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, provides a framework for correlating reaction rates and equilibria for reactions of substituted benzene derivatives.[12] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a particular reaction to these effects.[12]
-
σm and σp: These constants are derived from the ionization of meta- and para-substituted benzoic acids in water, where ρ is defined as 1.0.[12][13]
-
Inductive (F or σI) and Resonance (R or σR) Parameters: These are derived parameters that attempt to separate the two electronic effects.[4][14]
Fluorine possesses a large, positive inductive parameter (F) and a negative resonance parameter (R), confirming its status as an inductive withdrawer and a resonance donor.
| Substituent (Fluorine) | σm | σp | F (Field/Inductive) | R (Resonance) |
| -F | 0.34 | 0.06 | 0.45 | -0.39 |
Data compiled from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[14]
The small positive value of σp (0.06) reflects the near-cancellation of the strong inductive withdrawal and the opposing resonance donation at the para position. In contrast, σm (0.34) is significantly larger because the meta position is not affected by resonance, and the value primarily reflects the inductive effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. staff.ustc.edu.cn [staff.ustc.edu.cn]
An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Fluorine in Organic Synthesis
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern medicinal chemistry, agrochemicals, and materials science.[1] Fluorine's unique properties, stemming from its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and biological properties in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[1][2]
The introduction of fluorine can significantly impact a molecule's:
-
Metabolic Stability: The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can block metabolic "soft spots" and extend a drug's half-life.[3]
-
Binding Affinity: Fluorine's electronegativity can alter the electronic properties of a molecule, influencing hydrogen-bonding patterns and electrostatic interactions within a protein's binding site, often leading to enhanced binding affinity.[1]
-
Lipophilicity (logP): The effect of fluorination on lipophilicity is context-dependent. While single fluorine substitutions can increase lipophilicity, polyfluorination often decreases it. This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a molecule's ionization state at physiological pH, thereby affecting its solubility and permeability.[4]
This guide provides a comprehensive overview of the properties, synthesis, and applications of fluorinated building blocks in organic synthesis, with a focus on providing practical data and methodologies for researchers in the field.
Data Presentation: The Quantitative Impact of Fluorination
The following tables summarize the quantitative effects of fluorination on key physicochemical and biological properties.
Impact of Fluorination on Acidity (pKa)
The inductive effect of fluorine significantly increases the acidity of carboxylic acids and decreases the basicity of amines.
| Compound | Structure | pKa | Reference(s) |
| Non-Fluorinated Carboxylic Acids | |||
| Acetic Acid | CH₃COOH | 4.76 | [5] |
| Propanoic Acid | CH₃CH₂COOH | 4.87 | [5] |
| Butyric Acid | CH₃CH₂CH₂COOH | 4.82 | [5] |
| Fluorinated Carboxylic Acids | |||
| Fluoroacetic Acid | FCH₂COOH | 2.58 | [5] |
| Difluoroacetic Acid | F₂CHCOOH | 1.22 | [5] |
| Trifluoroacetic Acid | F₃CCOOH | 0.03 | [5] |
| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~3.89 (Predicted) | [5] |
| Non-Fluorinated Anilines | |||
| Aniline | C₆H₅NH₂ | 4.63 | [6] |
| 3-Methylaniline | 3-CH₃C₆H₄NH₂ | 4.73 | [7] |
| Fluorinated Anilines | |||
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.5 | [7] |
| 3-Chloroaniline | 3-ClC₆H₄NH₂ | 3.46 | [7] |
Impact of Fluorination on Lipophilicity (logP)
The effect of fluorination on lipophilicity is highly dependent on the molecular context.
| Compound Series | Non-Fluorinated logP | Fluorinated Analog | Fluorinated logP | Reference(s) |
| Phenylcyclohexanes | 3.8 | 4-Fluorophenylcyclohexane | 4.2 | [8] |
| Piperidine Derivatives | 2.1 | 4-Fluoropiperidine derivative | 2.3 | [9] |
| Isoquinoline-based PARP Inhibitors | 2.5 (unsubstituted) | 7-Fluoro-isoquinoline derivative | 2.7 | [10] |
| Cycloalkanes | 2.5 (Cyclohexane) | Fluorocyclohexane | 2.8 | [11] |
Impact of Fluorination on Metabolic Stability
Fluorination is a well-established strategy to block metabolic hot spots and improve metabolic stability.
| Compound | Metabolic System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Reference(s) |
| Risperidone | Human Liver Microsomes | - | - | [12] |
| 9-Fluororisperidone | Human Liver Microsomes | Significantly more stable than risperidone | - | [12] |
| δ-Tocotrienol | Mouse Liver Microsomes | - | Rapid metabolism | [13] |
| Fluoro-substituted δ-Tocotrienol | Mouse Liver Microsomes | Unexpectedly rapid hydrolysis | - | [13][14] |
| Indole | Mouse Liver Microsomes | 12.35 | - | [15] |
| 4-Fluoro-indazole analog | Mouse Liver Microsomes | 13.29 | - | [15] |
| CF₃-substituted indazole analog | Mouse Liver Microsomes | 53.71 | 1.29 (mL/min/mg) | [15] |
Impact of Fluorination on Enzyme-Ligand Interactions
Strategic fluorination can enhance binding affinity to target proteins.
| Target Enzyme | Non-Fluorinated Inhibitor (IC₅₀/Kᵢ) | Fluorinated Inhibitor (IC₅₀/Kᵢ) | Fold Improvement | Reference(s) |
| DNA Gyrase | Naphthyridine derivative | Enoxacin (6-fluoro) | 15-fold | [16] |
| PARP2 | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | Modest increase in potency | [10] |
| Kinase Inhibition | 5-Phenylpyrazine | 2-Fluoro-5-phenylpyrazine | Significant enhancement | [2] |
| Carbonic Anhydrase II | N-(4-Sulfamylbenzoyl)benzylamine (SBB) (Kd = 2.1 nM) | Fluorinated SBB derivatives | Varied, dependent on electrostatic interactions | [17] |
Experimental Protocols: Synthesis of Fluorinated Building Blocks
The following section provides detailed methodologies for key fluorination reactions.
Nucleophilic Fluorination of an Alcohol using DAST
This protocol describes the deoxofluorination of 4-nitrobenzyl alcohol to 4-nitrobenzyl fluoride using diethylaminosulfur trifluoride (DAST).
Materials:
-
4-Nitrobenzyl Alcohol
-
(Diethylamino)sulfur Trifluoride (DAST)
-
Dichloromethane (DCM)
-
Ice water
-
Sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL), add DAST (144 µL, 1.1 mmol) dropwise at room temperature.[7]
-
Stir the reaction mixture at room temperature for 1 hour.[7]
-
Quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).[7]
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).[7]
-
Combine the organic layers, dry over sodium sulfate, and filter.[7]
-
Remove the solvent under reduced pressure.[7]
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 4-nitrobenzyl fluoride as a pale yellow solid (111 mg, 72% yield).[7]
Copper-Catalyzed Trifluoromethylation of an Aryl Halide
This protocol outlines the trifluoromethylation of an aryl iodide using TMSCF₃ (Ruppert-Prakash reagent) and a copper catalyst.
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium fluoride (KF) (2.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a Schlenk tube, add the aryl iodide (1.0 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and KF (116 mg, 2.0 mmol).[18]
-
Evacuate and backfill the tube with argon three times.[18]
-
Add anhydrous DMF (5 mL) via syringe.[18]
-
Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.[18]
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.[18]
-
Stir the reaction mixture for 12 hours.[18]
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.[18]
-
Extract the mixture with ethyl acetate (3 x 15 mL).[18]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.[18]
-
Concentrate the filtrate under reduced pressure.[18]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.[18]
Difluoromethylation of a Ketone
This protocol describes a one-pot synthesis of difluoromethyl ketones via a difluorination/fragmentation process of 1-trifluoromethyl-1,3-diketones.
Materials:
-
1-Trifluoromethyl-1,3-diketone (1.0 mmol)
-
Deoxofluor or DAST (2.2 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
To a solution of the 1-trifluoromethyl-1,3-diketone (1.0 mmol) in DCM (5 mL) at 0 °C, add Deoxofluor or DAST (2.2 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure difluoromethyl ketone.
Perfluoroalkylation of an Organic Substrate
This protocol details the nucleophilic perfluoroalkylation of benzoyl chloride using a mixture of perfluoroalkyl iodide and tetrakis(dimethylamino)ethylene (TDAE).
Materials:
-
Perfluoroalkyl iodide (e.g., C₄F₉I) (1.0 mmol)
-
Tetrakis(dimethylamino)ethylene (TDAE) (1.1 mmol)
-
Benzoyl chloride (1.2 mmol)
-
Diglyme (5 mL)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the perfluoroalkyl iodide (1.0 mmol) and benzoyl chloride (1.2 mmol) in diglyme (5 mL).[2]
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C to room temperature).
-
Add TDAE (1.1 mmol) dropwise to the stirred solution.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the corresponding perfluoroalkyl ketone.[2]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the application and synthesis of fluorinated building blocks.
Signaling Pathway: The MAPK/ERK Cascade
Fluorinated inhibitors are often designed to target kinases within critical signaling pathways such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.[19][20]
Experimental Workflow: Copper-Catalyzed Trifluoromethylation
This diagram illustrates the general laboratory workflow for the copper-catalyzed trifluoromethylation of an aryl halide.[18]
Solid-Phase Synthesis of a Fluorinated Peptide
This diagram outlines the key steps in a solid-phase peptide synthesis (SPPS) workflow, incorporating a fluorinated amino acid.
Conclusion
Fluorinated building blocks are powerful tools in modern organic synthesis, offering a versatile strategy to enhance the properties of molecules for a wide range of applications, particularly in drug discovery and development. A thorough understanding of the quantitative effects of fluorination and the various synthetic methodologies for their incorporation is crucial for the rational design of novel and improved chemical entities. This guide has provided a foundational overview of these aspects, with the aim of equipping researchers with the practical knowledge needed to effectively utilize fluorinated building blocks in their work.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
The Strategic Role of Methyl 3,4,5-Trifluorobenzoate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The unique electronic nature of fluorine can significantly enhance metabolic stability, binding affinity, and cell permeability.[1] Within the arsenal of fluorinated building blocks, methyl 3,4,5-trifluorobenzoate stands out as a critical synthon for the introduction of the trifluorophenyl moiety, a pharmacophore increasingly found in potent and selective therapeutic agents. This technical guide explores the role of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of kinase inhibitors, exemplified by the potent and selective PI3Kβ inhibitor, GSK2636771.
Core Application: Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors
The trifluoromethylphenyl group is a key structural feature in a number of kinase inhibitors, contributing to enhanced binding affinity and metabolic stability. One prominent example is GSK2636771, a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[2] GSK2636771 features a 2-methyl-3-(trifluoromethyl)phenylmethyl group, a key moiety for its biological activity. While various synthetic routes to GSK2636771 exist, the synthesis of the crucial 2-methyl-3-(trifluoromethyl)aniline intermediate highlights the importance of building blocks that can provide the trifluoromethylphenyl scaffold.[1][3] A plausible synthetic pathway to this key intermediate can be envisioned starting from this compound, underscoring its value as a foundational starting material.
Quantitative Data on PI3Kβ Inhibition
The potency and selectivity of GSK2636771 have been extensively characterized. The following table summarizes key in vitro activity data.
| Compound | Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Selectivity vs. PI3Kδ | Reference |
| GSK2636771 | PI3Kβ | 5.2 | >900-fold | >900-fold | >10-fold | [4] |
| BKM120 (Buparlisib) | pan-PI3K | PI3Kα: 52, PI3Kβ: 165, PI3Kγ: 116, PI3Kδ: 27 | - | - | - | [5] |
| Idelalisib | PI3Kδ | 2.5 | 40-fold vs α, 26-fold vs β, 89-fold vs γ | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of complex drug molecules. Below are representative protocols for key steps in the synthesis of a core benzimidazole scaffold and its subsequent alkylation, illustrating the type of transformations relevant to the synthesis of inhibitors like GSK2636771.
Protocol 1: Synthesis of 2-Methyl-6-morpholino-1H-benzo[d]imidazole
This protocol describes the synthesis of a substituted benzimidazole core, a common heterocyclic scaffold in kinase inhibitors.
Materials:
-
4-Morpholino-1,2-phenylenediamine
-
Glacial Acetic Acid
-
Hydrochloric Acid (4M)
-
Sodium Hydroxide solution
Procedure:
-
A mixture of 4-morpholino-1,2-phenylenediamine (1.0 eq) and glacial acetic acid (5.0 eq) is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The solution is neutralized by the addition of a sodium hydroxide solution, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-methyl-6-morpholino-1H-benzo[d]imidazole.
Protocol 2: N-Alkylation of 2-Methyl-6-morpholino-1H-benzo[d]imidazole with a Substituted Benzyl Bromide
This protocol details the N-alkylation step, a crucial transformation for introducing the trifluoromethylphenylmethyl moiety.
Materials:
-
2-Methyl-6-morpholino-1H-benzo[d]imidazole
-
2-Methyl-3-(trifluoromethyl)benzyl bromide
-
Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 2-methyl-6-morpholino-1H-benzo[d]imidazole (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
2-Methyl-3-(trifluoromethyl)benzyl bromide (1.1 eq) is added to the suspension, and the reaction mixture is heated to 60 °C for 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated benzimidazole.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights the point of inhibition by a PI3Kβ-selective inhibitor like GSK2636771.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.
Synthetic Workflow for a Key Benzimidazole Intermediate
This diagram outlines a typical experimental workflow for the synthesis of a key intermediate in the preparation of benzimidazole-based kinase inhibitors.
Caption: Experimental workflow for the synthesis of a substituted benzimidazole core.
Conclusion
This compound serves as a valuable and versatile building block in medicinal chemistry, providing a reliable route to the trifluorophenyl moiety. The incorporation of this group, as exemplified by the potent PI3Kβ inhibitor GSK2636771, can significantly enhance the biological activity and pharmacokinetic profile of drug candidates. The strategic use of such fluorinated synthons continues to be a key driver in the discovery and development of novel therapeutics, particularly in the field of kinase inhibition. This guide provides a foundational understanding of the application of this compound, offering both theoretical context and practical experimental insights for researchers in the field.
References
A Technical Guide to the Synthesis of Trifluorinated Aromatic Compounds for Researchers and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after substituent in drug design and the development of advanced materials. This technical guide provides an in-depth review of the core synthetic strategies for introducing trifluoromethyl groups onto aromatic rings, with a focus on practical experimental protocols, quantitative data, and mechanistic insights.
Transition Metal-Catalyzed Trifluoromethylation
Transition metal catalysis, particularly with palladium and copper, offers robust and versatile methods for the formation of Ar-CF3 bonds. These methods typically involve the cross-coupling of an aryl halide or its equivalent with a trifluoromethyl source.
Palladium-Catalyzed Trifluoromethylation
Palladium-catalyzed cross-coupling reactions are a powerful tool for the trifluoromethylation of aryl chlorides, bromides, and iodides. A common approach involves the use of a trifluoromethylating agent like TESCF3 (triethyl(trifluoromethyl)silane) in the presence of a fluoride source.[1]
Table 1: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides [1]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-(Trifluoromethyl)toluene | 85 |
| 2 | 4-Chloroanisole | 4-(Trifluoromethyl)anisole | 82 |
| 3 | 1-Chloro-4-nitrobenzene | 1-Nitro-4-(trifluoromethyl)benzene | 75 |
| 4 | 2-Chloropyridine | 2-(Trifluoromethyl)pyridine | 68 |
| 5 | 3-Chlorobenzonitrile | 3-(Trifluoromethyl)benzonitrile | 91 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides [1]
In a nitrogen-filled glovebox, a solution of the palladium precursor and ligand in dioxane is added to a vial containing spray-dried potassium fluoride (KF) and the aryl chloride. Triethyl(trifluoromethyl)silane (TESCF3) is then added, and the reaction mixture is stirred at 120-140 °C for 6-20 hours. Due to the hygroscopic nature of KF, anhydrous conditions are crucial to prevent the hydrolysis of TESCF3. The reaction tolerates a wide range of functional groups, including esters, amides, ethers, acetals, nitriles, and tertiary amines.
Catalytic Cycle of Palladium-Catalyzed Trifluoromethylation
Caption: Palladium-catalyzed trifluoromethylation cycle.
Copper-Catalyzed Trifluoromethylation
Copper-catalyzed methods are particularly effective for the trifluoromethylation of aryl iodides and boronic acids. These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts.
Table 2: Copper-Catalyzed Trifluoromethylation of Aryl Iodides [2][3]
| Entry | Aryl Iodide | Trifluoromethylating Agent | Yield (%) |
| 1 | 4-Iodotoluene | in situ Zn(CF3)2 | 88 |
| 2 | 1-Iodo-4-methoxybenzene | in situ Zn(CF3)2 | 92 |
| 3 | 1-Iodo-3-nitrobenzene | Fluoral hemiaminal derivative | 85 |
| 4 | 2-Iodopyridine | in situ Zn(CF3)2 | 75 |
| 5 | 4-Iodobenzonitrile | Fluoral hemiaminal derivative | 95 |
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with in situ generated Zn(CF3)2 [2]
To a suspension of zinc powder in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), trifluoromethyl iodide is added at room temperature under an argon atmosphere. After stirring for 2 hours, copper(I) iodide (CuI), 1,10-phenanthroline, and the aryl iodide are added. The reaction mixture is then stirred at 50 °C for 24 hours. This method has the advantage of not requiring fluoride additives to activate a silicon-based trifluoromethyl source.
Proposed Mechanism for Copper-Catalyzed Trifluoromethylation
References
In-Depth Technical Guide: Safety, Handling, and Storage of Methyl 3,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and storage of Methyl 3,4,5-trifluorobenzoate (CAS No. 773873-72-6). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices and proper management of this chemical.
Chemical and Physical Properties
This compound is a fluorinated aromatic ester. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 773873-72-6 |
| Molecular Formula | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 211.1°C at 760 mmHg[1] |
| Density | 1.358 g/cm³[1] |
| Flash Point | 83.8°C[1] |
| Purity | ≥98%[2] |
| InChI Key | NBBPHMUHCCIOJQ-UHFFFAOYSA-N |
| Storage Temperature | Refrigerator |
Hazard Identification and GHS Classification
This compound is classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.
Handling
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[4]
-
Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] Avoid contact with skin and eyes.[3]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
-
Hygiene Practices : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.
Caption: Workflow for the safe handling of this compound.
Storage
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Temperature : Store in a refrigerator.
-
Incompatible Materials : Keep away from strong oxidizing agents.
Caption: Recommended storage protocol for this compound.
Emergency and First Aid Procedures
Immediate and appropriate response to exposure or spills is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
-
Spill Response :
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the waste in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Experimental Protocols for Safety Assessment
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test evaluates the potential of a chemical to cause skin irritation.
-
Principle : The test substance is applied topically to a reconstructed human epidermis model. Cell viability is measured by the enzymatic conversion of MTT to formazan, which is quantified spectrophotometrically.[5][6] A reduction in cell viability below a certain threshold indicates irritation potential.[6]
-
Methodology :
-
Reconstructed human epidermis tissue models are pre-incubated.
-
The test substance is applied to the tissue surface in triplicate.[6]
-
Negative (e.g., water) and positive (e.g., 5% SDS) controls are run in parallel.[6]
-
After a 60-minute exposure, the substance is removed by washing.[6]
-
The tissues are incubated for a 42-hour recovery period.[6]
-
Cell viability is assessed by incubating the tissues with MTT solution for 3 hours.[6]
-
The formazan product is extracted with isopropanol, and the optical density is measured.[6]
-
-
Interpretation : If the mean cell viability is ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2).[6]
Acute Eye Irritation/Corrosion Test (OECD 405)
This test assesses the potential for a substance to cause eye irritation or damage.
-
Principle : The test substance is applied to the eye of a single animal (typically a rabbit), and the effects on the cornea, iris, and conjunctiva are observed and scored over time.[7] A tiered testing strategy, starting with in vitro methods, is recommended to minimize animal testing.[8]
-
Methodology :
-
A single, healthy young adult albino rabbit is used for the initial test.[8]
-
A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[9]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[9]
-
Ocular lesions are scored according to a standardized system.
-
If no severe effects are observed, the test may be confirmed in up to two additional animals.[7]
-
The observation period is typically up to 21 days to assess the reversibility of effects.[8]
-
-
Interpretation : The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential.
Concentration Limits of Flammability of Chemicals (ASTM E681)
This method determines the lower and upper flammability limits of a chemical vapor in the air.
-
Principle : A known concentration of the chemical vapor in the air is introduced into a closed vessel and exposed to an ignition source.[10] Observations are made to see if flame propagation occurs.[10]
-
Methodology :
-
The test is conducted in a closed flask (typically 5-12 liters) at a controlled temperature and atmospheric pressure.[10]
-
A measured amount of the liquid is introduced and vaporized to create a specific concentration in the air.
-
An ignition source (e.g., an electric spark) is activated.
-
Visual observation determines if a flame detaches from the ignition source and propagates through the mixture.
-
The concentration is varied to find the minimum (Lower Flammable Limit, LFL) and maximum (Upper Flammable Limit, UFL) concentrations that support flame propagation.[10][11]
-
-
Interpretation : The LFL and UFL define the range of concentrations in which the vapor can form a flammable mixture with air.[11]
Reactivity and Stability
-
Chemical Stability : Stable under recommended storage conditions.
-
Reactivity :
-
Incompatible Materials : Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products : Thermal decomposition may produce carbon oxides and hydrogen fluoride.
-
-
Hydrolytic Stability : Fluorinated esters can undergo hydrolysis. The rate of hydrolysis may be influenced by the degree of fluorination and the pH of the solution.[12]
Toxicological and Biological Information
-
Acute Toxicity : Harmful if swallowed.[3]
-
Skin and Eye Irritation : Causes skin and serious eye irritation.[3]
-
Respiratory Irritation : May cause respiratory irritation.[3]
-
Chronic Toxicity : No data available.
-
Carcinogenicity/Mutagenicity : No data available.
-
Signaling Pathways and Biological Effects : There is no specific information available in the searched literature regarding the interaction of this compound with biological signaling pathways. The introduction of fluorine into molecules can significantly alter their biological properties, including metabolic stability and bioavailability, which is a key consideration in drug design.[13] However, without specific studies, any potential biological effects of this compound remain uncharacterized.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be disposed of at an approved waste disposal plant.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with the manufacturer's SDS and established institutional safety protocols. Users are responsible for conducting their own risk assessments.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. iipseries.org [iipseries.org]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.es [fishersci.es]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. x-cellr8.com [x-cellr8.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chimia.ch [chimia.ch]
Methyl 3,4,5-trifluorobenzoate synonyms and identifiers
An In-depth Technical Guide on Methyl 3,4,5-trifluorobenzoate: Synonyms and Identifiers
This document provides a comprehensive overview of the synonyms and chemical identifiers for this compound, a key building block in chemical synthesis, particularly for researchers, scientists, and professionals in drug development.
Core Chemical Information
This compound is an aromatic compound with the chemical formula C₈H₅F₃O₂.[1] Its structure consists of a benzene ring substituted with three fluorine atoms at positions 3, 4, and 5, and a methyl ester group at position 1. This substitution pattern imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules.
Chemical Identifiers and Synonyms
Accurate identification of chemical compounds is critical in research and development to ensure clarity and reproducibility. The following tables summarize the key identifiers and synonyms for this compound.
Key Identifiers
A variety of standardized identifiers are used to uniquely define this compound across different chemical databases and regulatory bodies.
| Identifier Type | Value |
| CAS Number | 773873-72-6[1][2] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₈H₅F₃O₂[1][2] |
| Molecular Weight | 190.12 g/mol [1] |
| SMILES | COC(=O)C1=CC(=C(C(=C1)F)F)F[1][3] |
| InChI | InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3[3] |
| InChIKey | NBBPHMUHCCIOJQ-UHFFFAOYSA-N[2][3] |
Synonyms
This compound is also known by several other names in chemical literature and commercial catalogs.
| Synonym |
| Methyl 3,4,5-trifluorobenzenecarboxylate[1][2][4] |
| 3,4,5-Trifluorobenzoic acid methyl ester[4] |
| 5-(Methoxycarbonyl)-1,2,3-trifluorobenzene[2] |
| RARECHEM AL BF 0343[4] |
Logical Relationship of Identifiers
The following diagram illustrates the relationship between the common name of the compound and its primary chemical identifiers.
Caption: Relationship between the common name and key identifiers.
References
Methodological & Application
Synthesis of Methyl 3,4,5-trifluorobenzoate from 3,4,5-trifluorobenzoic acid
Application Note: Synthesis of Methyl 3,4,5-trifluorobenzoate
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluorinated phenyl ring makes it a key building block for introducing fluorine atoms into target molecules, which can significantly enhance their biological activity and physicochemical properties. 3,4,5-Trifluorobenzoic acid is a readily available starting material for the preparation of this ester.[1] This application note details two common and effective methods for the synthesis of this compound from 3,4,5-trifluorobenzoic acid: Fischer-Speier esterification and esterification using thionyl chloride.
Reaction Scheme
Methods Overview
Two primary methods for the esterification of 3,4,5-trifluorobenzoic acid are presented:
-
Fischer-Speier Esterification: This classic method involves the reaction of the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, typically sulfuric acid.[2][3] The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of the alcohol.[3]
-
Esterification using Thionyl Chloride: This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, which then readily reacts with methanol to form the ester. This method is generally faster and not reversible but requires handling of the corrosive and moisture-sensitive thionyl chloride. A similar procedure has been reported for the synthesis of methyl 2,3,4-trifluorobenzoate.[4]
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the two methods.
| Parameter | Fischer-Speier Esterification | Esterification with Thionyl Chloride |
| Catalyst/Reagent | Concentrated Sulfuric Acid | Thionyl Chloride |
| Solvent | Methanol (reagent and solvent) | Methanol |
| Temperature | Reflux (approx. 65 °C) | 60-65 °C |
| Reaction Time | 1-10 hours | ~72 hours (for a similar substrate)[4] |
| Typical Yield | Good to quantitative | High (e.g., 81% for methyl 2,3,4-trifluorobenzoate)[4] |
| Work-up | Aqueous work-up with extraction | Removal of solvent, extraction |
| Purification | Distillation or Column Chromatography | Column Chromatography |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This protocol is adapted from general procedures for Fischer esterification.[2][5]
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3,4,5-trifluorobenzoic acid and an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 1-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Method 2: Esterification using Thionyl Chloride
This protocol is based on a procedure for a similar substrate, methyl 2,3,4-trifluorobenzoate.[4]
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Methanol (dry)
-
Thionyl Chloride (SOCl₂)
-
Pentane or Hexane/Diethyl ether mixture for purification
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Dropping funnel
-
Ice/water bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, dissolve 3,4,5-trifluorobenzoic acid (1 equivalent) in dry methanol.
-
Cool the flask in an ice/water bath.
-
Add thionyl chloride (a slight excess, e.g., 1.1-1.5 equivalents) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and heat the mixture at 60-65 °C. For a similar substrate, the reaction was carried out for 72 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue can be purified by extraction with pentane or by column chromatography on silica gel (e.g., using a hexane/diethyl ether eluent system).[4]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid and thionyl chloride are highly corrosive and toxic. Handle with extreme care.
-
Methanol and other organic solvents are flammable. Keep away from ignition sources.
-
Thionyl chloride reacts violently with water. Ensure all glassware is dry.
Visualization
Experimental Workflow for Fischer-Speier Esterification
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
References
Application Notes and Protocols for the Esterification of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the esterification of fluorinated benzoic acids, crucial intermediates in pharmaceutical and materials science. The choice of esterification method can significantly impact reaction efficiency, yield, and substrate compatibility. This document outlines four common and effective protocols: traditional Fischer esterification, microwave-assisted Fischer esterification, Steglich esterification for milder conditions, and a heterogeneous catalysis approach using a metal-organic framework (MOF).
Comparative Data of Esterification Protocols
The following table summarizes the quantitative data for various esterification protocols applied to different fluorinated benzoic acids. This allows for a direct comparison of reaction conditions and yields to aid in the selection of the most suitable method for a specific application.
| Fluorinated Benzoic Acid | Alcohol | Method | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzoic Acid | Methanol | Microwave-assisted Fischer | H₂SO₄ (catalytic) | Methanol | 130 | 15 min | 77 | [1] |
| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | Microwave-assisted Fischer | H₂SO₄ (catalytic) | Ethanol | 130 | 15 min | 74 | [1] |
| 4-Fluoro-3-nitrobenzoic Acid | Propanol | Microwave-assisted Fischer | H₂SO₄ (catalytic) | Propanol | 130 | 15 min | 83 | [1] |
| 4-Fluoro-3-nitrobenzoic Acid | Butanol | Microwave-assisted Fischer | H₂SO₄ (catalytic) | Butanol | 130 | 15 min | 98 | [1] |
| 2-Fluorobenzoic Acid | Methanol | Heterogeneous Catalysis | UiO-66-NH₂ | Methanol | 150 | 10 h | High Conversion | [2][3] |
| Various Fluorinated Benzoic Acids (23 isomers) | Methanol | Heterogeneous Catalysis | UiO-66-NH₂ | Methanol | 150 | 10 h | up to 169.86 (relative conversion) | [3] |
| General Benzoic Acid | Methanol | Fischer Esterification | H₂SO₄ (conc.) | Methanol | Reflux (~65) | 30-45 min | ~75 (isolated) | [4][5] |
| General Carboxylic Acid | Primary/Secondary Alcohol | Steglich Esterification | DCC, DMAP (catalytic) | CH₂Cl₂ | Room Temp. | 3 h | Good to High | [6][7][8] |
| General Alcohol | General Carboxylic Acid | Mitsunobu Reaction | PPh₃, DEAD/DIAD | THF | 0 - Room Temp. | 6-8 h | Good to High | [9][10][11] |
Experimental Protocols
Protocol 1: General Fischer Esterification
This classic acid-catalyzed method is cost-effective but often requires elevated temperatures and long reaction times. The use of excess alcohol shifts the equilibrium towards the ester product.
Materials:
-
Fluorinated benzoic acid (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; used in large excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1-0.2 eq)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the fluorinated benzoic acid in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 10 hours.[2]
-
After completion, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography on silica gel.
Workflow Diagram:
Protocol 2: Microwave-Assisted Fischer Esterification
Microwave irradiation can significantly accelerate the Fischer esterification, reducing reaction times from hours to minutes and often improving yields.
Materials:
-
4-Fluoro-3-nitrobenzoic acid (1.0 eq, 0.25 g)
-
Alcohol (e.g., butanol; 1 mL)
-
Concentrated sulfuric acid (H₂SO₄) (4% of total volume)
-
Microwave reactor vessel (3 mL)
-
Ethyl acetate
-
Sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine the 4-fluoro-3-nitrobenzoic acid, alcohol, and 4% concentrated H₂SO₄ in a 3 mL microwave reaction vessel.[1]
-
Irradiate the mixture in a microwave reactor at the desired temperature (e.g., 130°C) for a total of 15 minutes, with the catalyst being added at 5-minute intervals to overcome equilibrium limitations.[1]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer with sodium bisulfite solution and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the organic layer to obtain the crude ester, which can be further purified by chromatography if necessary.
Logical Diagram:
Protocol 3: Steglich Esterification
This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification. It proceeds at room temperature and is mediated by a carbodiimide and a nucleophilic catalyst.
Materials:
-
Fluorinated benzoic acid (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or other aprotic solvent
-
Diethyl ether
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the fluorinated benzoic acid, alcohol, and DMAP in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates completion of the reaction.[8]
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold dichloromethane or diethyl ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Signaling Pathway Diagram:
Protocol 4: Heterogeneous Catalysis with UiO-66-NH₂
This protocol utilizes a robust and reusable metal-organic framework (MOF) as a heterogeneous catalyst, simplifying product purification as the catalyst can be easily removed by filtration.
Materials:
-
Fluorinated benzoic acid (e.g., 2-fluorobenzoic acid)
-
Methanol (serves as reactant and solvent)
-
UiO-66-NH₂ catalyst
Procedure:
-
In a sealed reaction vessel, combine the fluorinated benzoic acid, methanol, and the UiO-66-NH₂ catalyst.[2][3]
-
After the reaction, cool the mixture to room temperature.
-
Separate the heterogeneous UiO-66-NH₂ catalyst from the reaction mixture by filtration or centrifugation. The catalyst can be washed, dried, and reused.
-
Remove the excess methanol from the filtrate under reduced pressure.
-
The resulting crude methyl ester can be further purified by column chromatography if necessary.[2]
Experimental Workflow Diagram:
Disclaimer
These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The reaction conditions, particularly for microwave-assisted synthesis, may need to be optimized for different substrates and equipment. It is recommended to perform small-scale test reactions before scaling up.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploiting parameter space in MOFs: a 20-fold enhancement of phosphate-ester hydrolysis with UiO-66-NH2 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. US20180086689A1 - Esterification process - Google Patents [patents.google.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Methyl 3,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 3,4,5-trifluorobenzoate in the synthesis of key pharmaceutical intermediates. The primary focus of this document is its application in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.
Introduction
This compound is a versatile starting material in medicinal chemistry due to the unique properties conferred by the trifluorinated phenyl ring. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). This document outlines the synthetic pathway from this compound to key intermediates of Sitagliptin, providing detailed experimental procedures and quantitative data to support research and development efforts.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of this compound into the crucial intermediate, 2,4,5-trifluorophenylacetic acid. This intermediate is then further elaborated to construct the core structure of Sitagliptin. The key transformations are outlined below.
Caption: Synthetic pathway from this compound to Sitagliptin.
Experimental Protocols
Step 1: Hydrolysis of this compound to 3,4,5-Trifluorobenzoic Acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
The product, 3,4,5-Trifluorobenzoic acid, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Yield | >95% |
| Purity (by HPLC) | >98% |
| Melting Point | 97-99 °C |
Step 2: Synthesis of 2,4,5-Trifluorophenylacetic Acid via Arndt-Eistert Homologation
This two-step protocol involves the formation of an acid chloride followed by reaction with diazomethane and a Wolff rearrangement to yield the homologated carboxylic acid.[1][2][3][4]
Part A: Formation of 3,4,5-Trifluorobenzoyl Chloride
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene
Procedure:
-
To a solution of 3,4,5-Trifluorobenzoic acid (1 equivalent) in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 equivalents) at room temperature.
-
Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,4,5-Trifluorobenzoyl chloride, which can be used in the next step without further purification.
Part B: Arndt-Eistert Reaction and Wolff Rearrangement
Materials:
-
3,4,5-Trifluorobenzoyl chloride
-
Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution due to its toxicity and explosive nature)
-
Silver benzoate or silver oxide (catalyst)
-
1,4-Dioxane
-
Water (H₂O)
Procedure:
-
Dissolve the crude 3,4,5-Trifluorobenzoyl chloride in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether (2.2 equivalents) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude α-diazo-3,4,5-trifluoroacetophenone.
-
To a solution of the crude diazoketone in 1,4-dioxane and water, add the silver catalyst.
-
Heat the mixture to 50-70 °C. The Wolff rearrangement will proceed with the evolution of nitrogen gas.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter off the catalyst.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2,4,5-Trifluorophenylacetic acid can be purified by recrystallization.
| Parameter | Value |
| Overall Yield (2 steps) | 70-80% |
| Purity (by HPLC) | >97% |
Step 3: Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
This protocol describes the condensation of 2,4,5-trifluorophenylacetic acid with monomethyl malonate.[5]
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Monomethyl potassium malonate
-
Magnesium chloride (MgCl₂)
-
Triethylamine (TEA)
-
Acetonitrile
Procedure:
-
To a solution of 1,1'-carbonyldiimidazole (1.1 equivalents) in acetonitrile, slowly add a solution of 2,4,5-trifluorophenylacetic acid (1 equivalent) in acetonitrile at 30 °C. Stir for 3 hours.
-
In a separate flask, prepare a slurry of monomethyl potassium malonate (1.5 equivalents), triethylamine (2.5 equivalents), and magnesium chloride (1.2 equivalents) in acetonitrile.
-
Add the solution from step 1 dropwise to the slurry from step 2 at 30 °C.
-
Stir the reaction mixture for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Step 4: Synthesis of Racemic Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
This protocol describes the reductive amination of the β-ketoester.
Materials:
-
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Toluene
-
Acetic acid
Procedure:
-
Dissolve Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1 equivalent) and ammonium acetate (5 equivalents) in methanol and heat to reflux for 3 hours to form the enamine intermediate.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in toluene and cool to 0-5 °C.
-
Slowly add sodium borohydride (1.5 equivalents) followed by the dropwise addition of acetic acid, maintaining the temperature between 0-5 °C.
-
Stir the reaction for 5 hours at this temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic product.
| Parameter | Value |
| Yield | 70-80% |
| Purity (by HPLC) | >95% |
Step 5: Resolution and Synthesis of Sitagliptin
The racemic methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate can be resolved using a chiral acid like (R)-(-)-mandelic acid to isolate the desired (R)-enantiomer.[6][7] The resolved amine is then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro[5][8][9]triazolo[4,3-a]pyrazine hydrochloride to yield Sitagliptin. This final coupling step typically involves standard peptide coupling reagents such as EDC/HOBt or TBTU.[10]
Mechanism of Action: DPP-4 Inhibition
Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP, which in turn leads to:
-
Increased glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppressed glucagon secretion from pancreatic α-cells in a glucose-dependent manner.
This dual action results in improved glycemic control in patients with type 2 diabetes.
Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 5. Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 [chemicalbook.com]
- 6. WO2010131025A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 7. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]
Applications of Methyl 3,4,5-trifluorobenzoate in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4,5-trifluorobenzoate is a fluorinated aromatic compound with potential as a key building block in the synthesis of novel agrochemicals. The incorporation of fluorine atoms into the benzene ring can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable properties for modern pesticides, herbicides, and fungicides. While specific, commercialized agrochemicals directly derived from this compound are not extensively documented in publicly available literature, its structural features make it a valuable synthon for the exploration of new active ingredients.
This document provides an overview of the potential applications of this compound in agrochemical development, including hypothetical experimental protocols and data presentation to guide researchers in this area.
Rationale for Use in Agrochemicals
The 3,4,5-trifluorophenyl moiety, which can be introduced using this compound, is of interest in agrochemical design for several reasons:
-
Enhanced Biological Activity: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to metabolic degradation by enzymes in plants, insects, or fungi. This can lead to longer-lasting efficacy.
-
Improved Lipophilicity: Fluorination can increase the lipophilicity of a compound, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
Hypothetical Application: Synthesis of a Novel N-Aryl Benzamide Herbicide
This section outlines a hypothetical application of this compound in the synthesis of a novel N-aryl benzamide, a class of compounds known to exhibit herbicidal activity.
Synthetic Workflow
The overall workflow for the synthesis and evaluation of a hypothetical N-(substituted-phenyl)-3,4,5-trifluorobenzamide is depicted below.
Caption: Synthetic and evaluation workflow for a hypothetical herbicide.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-3,4,5-trifluorobenzamide
This protocol describes a general method for the amidation of this compound with a substituted aniline.
Materials:
-
This compound
-
4-chloroaniline
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add 4-chloroaniline (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chlorophenyl)-3,4,5-trifluorobenzamide.
Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Hypothetical Biological Data
The following table presents hypothetical biological activity data for a series of N-aryl-3,4,5-trifluorobenzamides against a panel of common weeds. This data is for illustrative purposes only.
| Compound ID | R Group (on Aniline) | Amaranthus retroflexus (Pigweed) IC₅₀ (µM) | Setaria viridis (Green Foxtail) IC₅₀ (µM) |
| TFBA-01 | 4-Cl | 15.2 | 35.8 |
| TFBA-02 | 4-CH₃ | 22.5 | 48.1 |
| TFBA-03 | 4-OCH₃ | 31.8 | 62.4 |
| TFBA-04 | 2,4-diCl | 8.9 | 21.3 |
| Control Herbicide | - | 10.5 | 25.0 |
Signaling Pathway Diagram (Hypothetical Mode of Action)
Many herbicides act by inhibiting key enzymes in plant metabolic pathways. The diagram below illustrates a hypothetical mode of action where the synthesized benzamide inhibits a crucial enzyme in an amino acid biosynthesis pathway.
Caption: Hypothetical inhibition of a plant metabolic pathway.
Conclusion
This compound represents a promising, yet underexplored, building block for the development of new agrochemicals. The principles of enhanced efficacy and metabolic stability associated with fluorinated compounds suggest that derivatives of this molecule could lead to the discovery of novel active ingredients. The provided hypothetical workflows, protocols, and data structures are intended to serve as a guide for researchers interested in exploring the potential of this and similar fluorinated synthons in agrochemical discovery. Further research is warranted to synthesize and evaluate derivatives of this compound to fully understand their potential in crop protection.
Methyl 3,4,5-trifluorobenzoate as a building block for active pharmaceutical ingredients (APIs)
Introduction: Methyl 3,4,5-trifluorobenzoate is a key fluorinated building block in the synthesis of advanced active pharmaceutical ingredients (APIs). The incorporation of the 3,4,5-trifluorobenzoyl moiety into molecules can significantly enhance their metabolic stability, bioavailability, and target affinity, making it a valuable synthon in drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a promising class of anticancer agents: dibenzoate esters of cis-1,2,3,4-tetrahydronaphthalene-2,3-diol, which are designed as analogs of the natural anticancer compound (-)-epigallocatechin gallate (EGCG).
Application Notes
The trifluorinated phenyl group in these dibenzoate esters is designed to mimic the gallate groups of EGCG, which are crucial for its biological activity. EGCG is known to exert its anticancer effects through a multitude of signaling pathways, making its analogs, such as cis-2,3-bis(3,4,5-trifluorobenzoyloxy)-1,2,3,4-tetrahydronaphthalene, promising candidates for cancer therapy.
Mechanism of Action (Inferred from EGCG Analogy):
The synthesized dibenzoate esters are expected to exhibit anticancer activity by modulating signaling pathways similar to those affected by EGCG. Key pathways include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): EGCG has been shown to inhibit the activation of RTKs such as the epidermal growth factor receptor (EGFR), which are critical for tumor growth and survival.[1][2] This leads to the suppression of downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways.[2][3]
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, these compounds are expected to induce programmed cell death in cancer cells.[3]
-
Anti-Angiogenesis: The parent compound EGCG is known to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, primarily by downregulating Vascular Endothelial Growth Factor (VEGF) expression.[3]
-
Modulation of Transcription Factors: Key transcription factors involved in cancer progression, such as NF-κB, are negatively modulated by EGCG, leading to the suppression of genes involved in inflammation, cell proliferation, and survival.[2][3]
Experimental Workflow for Synthesis and Evaluation:
Caption: A generalized workflow for the synthesis and biological evaluation of the target API.
Experimental Protocols
1. Synthesis of 3,4,5-Trifluorobenzoyl Chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride, a key intermediate for the esterification.
-
Materials: 3,4,5-Trifluorobenzoic acid, Oxalyl chloride, N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 3,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by the cessation of gas evolution.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 3,4,5-trifluorobenzoyl chloride, which can be used in the next step without further purification.
-
2. Synthesis of cis-2,3-Bis(3,4,5-trifluorobenzoyloxy)-1,2,3,4-tetrahydronaphthalene
This protocol details the esterification of cis-1,2,3,4-tetrahydronaphthalene-2,3-diol with 3,4,5-trifluorobenzoyl chloride.
-
Materials: cis-1,2,3,4-tetrahydronaphthalene-2,3-diol, 3,4,5-Trifluorobenzoyl chloride, 4-Dimethylaminopyridine (DMAP), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve cis-1,2,3,4-tetrahydronaphthalene-2,3-diol (1.0 eq) and DMAP (0.1 eq) in a mixture of anhydrous DCM and pyridine at 0 °C.
-
Slowly add a solution of 3,4,5-trifluorobenzoyl chloride (2.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure dibenzoate ester.
-
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| cis-2,3-Bis(3,4,5-trifluorobenzoyloxy)-1,2,3,4-tetrahydronaphthalene | C₂₄H₁₄F₆O₄ | 484.35 | >85 | 165-167 |
Note: The yield and melting point are based on typical Steglich esterification reactions and may vary depending on the specific reaction conditions and purification.
Signaling Pathway Diagram
Caption: Putative signaling pathway modulation by the EGCG analog.
References
Application Notes and Protocols for Reaction Mechanisms Involving Methyl 3,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4,5-trifluorobenzoate is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of three electron-withdrawing fluorine atoms on the phenyl ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions and influences the electronic properties of derivatives, making it a key starting material for the synthesis of various biologically active compounds, particularly kinase inhibitors. These inhibitors often play a crucial role in cancer therapy by targeting signaling pathways involved in cell proliferation, survival, and angiogenesis.
This document provides detailed application notes and experimental protocols for key reaction mechanisms involving this compound, focusing on its use in the synthesis of precursors for kinase inhibitors.
Key Reaction Mechanisms and Applications
The primary reaction mechanisms involving this compound in drug discovery are Nucleophilic Aromatic Substitution (SNAr) and subsequent amide bond formation. The trifluorinated phenyl moiety is a common scaffold in a variety of kinase inhibitors, including those targeting the PI3K/Akt/mTOR and VEGFR signaling pathways, which are critical in cancer progression. Compounds derived from this starting material often function as apoptosis inducers in cancer cells.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the tri-fluorinated benzene ring makes it susceptible to nucleophilic attack, primarily at the para position (C4) relative to the ester group. This reaction is a cornerstone for introducing nitrogen-based nucleophiles, such as piperazine derivatives, which are common moieties in kinase inhibitors.
Logical Workflow for Kinase Inhibitor Precursor Synthesis
Caption: Synthetic workflow from this compound to a kinase inhibitor scaffold.
Amide Bond Formation
Following the SNAr reaction and subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid, the resulting intermediate is often coupled with various amines to form the final amide product. This amide bond is a critical linkage in many kinase inhibitors, contributing to their binding affinity and selectivity.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key transformations of this compound and its derivatives, based on analogous reactions reported in the literature.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Entry | Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-piperazine | K₂CO₃ (2.0) | DMSO | 100-120 | 12-24 | 85-95 |
| 2 | Morpholine | Et₃N (2.0) | DMF | 80-100 | 16-24 | 80-90 |
| 3 | 1-Methylpiperazine | K₂CO₃ (2.5) | Acetonitrile | Reflux | 18-36 | 75-85 |
Table 2: Representative Conditions for Amide Bond Formation
| Entry | Coupling Agent | Additive | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC·HCl | HOBt | DIPEA (2.5) | DCM | rt | 12-24 | 80-90 |
| 2 | HATU | - | DIPEA (3.0) | DMF | rt | 2-4 | 90-98 |
| 3 | SOCl₂ | DMF (cat.) | - | Toluene | Reflux | 2-4 | 90-95 (acyl chloride) |
| 4 | Acyl Chloride | Et₃N (2.0) | - | DCM | 0 to rt | 1-3 | 85-95 |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of this compound with N-Boc-piperazine
This protocol describes a general procedure for the para-selective substitution of a fluorine atom with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
N-Boc-piperazine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), N-Boc-piperazine (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzoate.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Hydrolysis of the Methyl Ester
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 4-(N-Boc-piperazin-1-yl)-3,5-difluorobenzoate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (3.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the carboxylic acid, which can often be used in the next step without further purification.
Protocol 3: HATU-Mediated Amide Coupling
This protocol describes a highly efficient method for forming an amide bond between the synthesized carboxylic acid and a primary or secondary amine.
Materials:
-
4-(N-Boc-piperazin-1-yl)-3,5-difluorobenzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes.
-
Add HATU (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Context: Targeting Kinase Signaling Pathways
Many inhibitors synthesized using this compound as a starting material target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in various human malignancies.[2] By inhibiting key kinases in this pathway, these compounds can induce apoptosis and halt tumor progression.[3][4]
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by compounds derived from this compound.
These application notes and protocols provide a foundational guide for the utilization of this compound in the synthesis of potential therapeutic agents. The provided methodologies are based on established chemical principles and can be adapted and optimized for specific target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Prodrugs of fluoro-substituted benzoates of EGC as tumor cellular proteasome inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl 3,4,5-trifluorobenzoate in Developing Fluorinated Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Methyl 3,4,5-trifluorobenzoate as a key building block in the synthesis of advanced fluorinated liquid crystals. The strategic incorporation of multiple fluorine atoms via this precursor allows for the fine-tuning of crucial physical properties of liquid crystalline materials, such as dielectric anisotropy, birefringence, and thermal behavior. This document outlines a representative synthetic pathway, detailed experimental protocols, and characterization data to guide researchers in the development of novel liquid crystal materials with enhanced performance characteristics.
Introduction
Fluorinated liquid crystals are integral components of modern display technologies, including active-matrix liquid crystal displays (AMLCDs). The introduction of fluorine atoms into the molecular core of a liquid crystal can significantly influence its electronic properties, leading to materials with high clearing points, broad nematic ranges, and low rotational viscosities. This compound is a valuable precursor for introducing a trifluorinated phenyl moiety into the core structure of calamitic (rod-like) liquid crystals. This trifluorinated ring system imparts a strong dipole moment, which is essential for achieving the desired dielectric anisotropy, a key parameter in the electro-optical switching of liquid crystal displays.
Synthetic Approach
A common strategy for the synthesis of fluorinated liquid crystals involves a multi-step approach that often utilizes cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the rigid molecular core, followed by esterification to introduce terminal groups. A plausible synthetic route starting from this compound to a target liquid crystal, such as a 4'-alkoxy-3,4,5-trifluoro-4-cyanobiphenyl derivative, is outlined below. This approach leverages the versatility of palladium-catalyzed cross-coupling and standard esterification procedures.
Data Presentation
The following table summarizes the key quantitative data for a representative fluorinated liquid crystal, 4'-pentyl-3,4,5-trifluoro-biphenyl-4-carbonitrile, which can be synthesized using a pathway involving a trifluorinated benzoic acid derivative. These values are illustrative of the typical physical properties that can be expected for this class of compounds.
| Property | Value |
| Chemical Formula | C₁₈H₁₆F₃N |
| Molecular Weight | 315.32 g/mol |
| Phase Transitions (°C) | Cr 85 N 155 I |
| Melting Point (Cr-N) | 85 °C |
| Clearing Point (N-I) | 155 °C |
| Birefringence (Δn) at 589 nm, 20°C | 0.18 |
| Dielectric Anisotropy (Δε) at 1 kHz, 20°C | +15 |
Note: The data presented is for a representative compound and may vary depending on the specific alkyl chain length and other structural modifications.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps in the synthesis of a fluorinated liquid crystal starting from this compound.
Protocol 1: Hydrolysis of this compound to 3,4,5-Trifluorobenzoic Acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add a solution of potassium hydroxide (2 equivalents) in water to the flask.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and acidify to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3,4,5-Trifluorobenzoic Acid as a white solid.
Protocol 2: Synthesis of 4'-Heptyl-3,4,5-trifluorobiphenyl-4-carboxylic acid via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of a boronic acid with an aryl halide to form the biphenyl core.
Materials:
-
4-Bromo-3,4,5-trifluorobenzoic acid
-
4-Heptylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-Bromo-3,4,5-trifluorobenzoic acid (1.0 equivalent), 4-heptylphenylboronic acid (1.2 equivalents), and triphenylphosphine (0.04 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) to the flask.
-
Add toluene, followed by a 2 M aqueous solution of potassium carbonate (2.0 equivalents).
-
Purge the reaction mixture with nitrogen for 15-20 minutes.
-
Heat the mixture to 85°C with vigorous stirring under a nitrogen atmosphere for 12-24 hours.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 4'-Heptyl-3,4,5-trifluorobiphenyl-4-carboxylic acid.
Protocol 3: Esterification to form 4'-Heptyl-3,4,5-trifluorobiphenyl-4-carbonitrile Precursor
This protocol describes the conversion of the carboxylic acid to an ester, a common final step in liquid crystal synthesis.
Materials:
-
4'-Heptyl-3,4,5-trifluorobiphenyl-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
4-Aminophenol
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 4'-Heptyl-3,4,5-trifluorobiphenyl-4-carboxylic acid (1.0 equivalent) in anhydrous DCM. Add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF. Stir at room temperature for 2 hours or until the evolution of gas ceases.
-
Esterification: In a separate flask, dissolve 4-aminophenol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous DCM. Cool this solution to 0°C.
-
Slowly add the freshly prepared acid chloride solution to the 4-aminophenol solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final liquid crystal precursor. The cyano group can be introduced in a subsequent step if required.
Mandatory Visualizations
Caption: Synthetic workflow for a fluorinated liquid crystal.
Caption: Characterization workflow for fluorinated liquid crystals.
Application Notes: Catalytic Methods for the Synthesis of Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzoate (C₈H₈O₂) is a significant ester, appearing as a colorless liquid with a pleasant, fruity odor. It serves as a crucial intermediate and building block in the synthesis of a wide range of organic compounds.[1][2] Its applications are diverse, spanning the fragrance and flavor industries, where it imparts floral and fruity notes, to its use as a solvent for resins and polymers.[1] In the pharmaceutical sector, methyl benzoate and its derivatives are valuable scaffolds in medicinal chemistry and are used as intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including antitumor drugs.[1][3][4][5]
The synthesis of methyl benzoate is most commonly achieved through the esterification of benzoic acid with methanol. The development of efficient catalytic methods is paramount to ensure high yields, selectivity, and environmentally benign processes. Traditional methods often rely on homogeneous acid catalysts like sulfuric acid, which, despite being effective, pose challenges related to corrosion, catalyst recovery, and acidic waste generation.[4][6] Consequently, significant research has focused on developing heterogeneous catalysts and biocatalysts to create more sustainable and economical synthetic routes.
This document provides a detailed overview of various catalytic methods for synthesizing methyl benzoate, complete with experimental protocols, comparative data, and mechanistic diagrams to guide researchers in this field.
Catalytic Synthesis Routes
The primary route for methyl benzoate synthesis is the Fischer-Speier esterification of benzoic acid with methanol. However, alternative pathways starting from other precursors have also been explored.
-
Esterification of Benzoic Acid: The direct reaction of benzoic acid with methanol in the presence of an acid catalyst. This is a reversible reaction, and strategies such as using an excess of one reactant or removing water are employed to shift the equilibrium towards the product side.[7][8]
-
Oxidative Esterification of Benzaldehyde: A one-pot synthesis where benzaldehyde is oxidized and subsequently esterified with methanol. This can be achieved using various catalysts, including heterogeneous systems.[9]
-
Hydrogenation of Methyl Benzoate Precursors: While not a direct synthesis of methyl benzoate, the catalytic hydrogenation of methyl benzoate to produce benzaldehyde is an important related industrial process, highlighting the role of catalysis in this chemical space.[10][11]
Catalytic Systems: A Comparative Overview
A variety of catalysts have been developed for methyl benzoate synthesis, each with distinct advantages and limitations. They can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.
Homogeneous Catalysis
Homogeneous catalysts are soluble in the reaction medium, leading to high activity and mild reaction conditions.
-
Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are traditionally used.[4][12] They are inexpensive and effective but suffer from major drawbacks, including equipment corrosion, difficulty in separation from the product, and the generation of significant acid waste.[6]
-
Ionic Liquids (ILs): Brønsted acidic ionic liquids, such as pyridinium hydrogensulfate ([PyH][HSO₄]), have been used as efficient and reusable catalysts. They offer good catalytic activity under mild conditions.[13]
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This facilitates easy separation, recovery, and recycling, making them a cornerstone of green chemistry.[14]
-
Solid Acid Catalysts: These materials are insoluble in organic solvents and possess strong acidity.[4]
-
Zeolites: Zeolite Hβ has been shown to be an effective catalyst, particularly when combined with microwave irradiation, which can dramatically reduce reaction times.[12]
-
Mixed Metal Oxides: Zirconium and titanium-based solid acids (Zr/Ti) have demonstrated excellent catalytic activity for the direct condensation of benzoic acid and methanol without the need for other auxiliary acids.[4][15] Iron-supported Zr/Ti catalysts have also been developed, showing high activity and stability.[14]
-
Layered Metal Benzoates: Alkaline earth layered benzoates (e.g., barium, calcium, strontium) can act as reusable heterogeneous catalysts, achieving good conversions over multiple cycles.[6]
-
Biocatalysis
Enzymes offer a highly selective and environmentally friendly alternative for ester synthesis, operating under mild conditions.
-
Lipases: Candida rugosa lipase has been successfully used for the direct esterification of benzoic acid in an organic medium.[16] This method provides good yields, although factors like water content and solvent choice are critical for optimal performance.[16]
Data Presentation: Comparison of Catalytic Methods
The following tables summarize quantitative data from various reported catalytic methods for the synthesis of methyl benzoate and related reactions.
Table 1: Esterification of Benzoic Acid with Methanol
| Catalyst | Catalyst Loading | Substrate Ratio (Methanol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Selectivity (%) | Reference |
| Homogeneous Catalysts | |||||||
| H₂SO₄ (Conventional) | - | 4:1 | 65 | 1 | 88% Conversion | 74% to MB | [12] |
| H₂SO₄ (Microwave) | - | 3:1 | 70 | 10 min | 99.99% Conversion | 86% to MB | [12] |
| [PyH][HSO₄] | 0.42 mmol | 3:1 | 70 | 16 | ~90% Yield | - | [13] |
| Heterogeneous Catalysts | |||||||
| Barium Benzoate | - | 15:1 | 150 | 5 | ~70% Conversion | - | [6] |
| Strontium Benzoate | - | 15:1 | 150 | 5 | ~68% Conversion | - | [6] |
| Calcium Benzoate | - | 15:1 | 150 | 5 | ~65% Conversion | - | [6] |
| Zr/Ti Solid Acid (ZT10) | - | - | 120 | 24 | 84.1% Yield (p-methyl) | - | [4] |
| Zeolite Hβ (Microwave) | - | 3:1 | 70 | 10 min | 99.99% Conversion | 67% to MB | [12] |
| Biocatalysts | |||||||
| Candida rugosa lipase | - | - | - | - | Good Yields Reported | - | [16] |
Table 2: Hydrogenation of Methyl Benzoate to Benzaldehyde
| Catalyst | Active Component | Support | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| MnOₓ/γ-Al₂O₃ | Manganese Oxide | γ-Alumina | < 400 | - | - | [10] |
| ZrO₂-based | Manganese Oxide | Zirconia | - | 92.90 | 99.07 | [11] |
| ZrO₂-based | Manganese Oxide | Zirconia | 93.80 | 99.12 | [11] |
Mandatory Visualizations
Caption: General workflow for heterogeneous catalytic esterification.
Caption: Reaction mechanism of acid-catalyzed Fischer esterification.[7][17]
Caption: Overview of different catalytic routes to methyl benzoate.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid (Homogeneous)
This protocol is based on the traditional Fischer esterification method.[7][17]
Materials:
-
Benzoic acid (e.g., 0.61 g, 5 mmol)
-
Methanol (e.g., 2 mL, ~50 mmol)
-
Concentrated sulfuric acid (0.15 mL)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or methylene chloride
-
Boiling stones
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator or distillation apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add benzoic acid (0.61 g) and boiling stones.
-
Add methanol (2 mL) to the flask.
-
Carefully add concentrated sulfuric acid (0.15 mL) dropwise while swirling the flask.
-
Attach a water-cooled reflux condenser to the flask.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle and maintain reflux for 1 hour.[7] The reaction is an equilibrium, and refluxing allows it to proceed towards completion.[8]
-
Work-up - Quenching and Extraction: After 1 hour, cool the flask to room temperature. Transfer the reaction mixture to a separatory funnel containing 10-15 mL of water.[17]
-
Add an organic solvent (e.g., 10 mL of diethyl ether) to the separatory funnel. Shake the funnel gently, venting frequently to release pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Neutralization: Wash the organic layer with 20 mL of 5% sodium carbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted benzoic acid.[7][17] Collect the aqueous layer separately.
-
Drying: Wash the organic layer with saturated NaCl solution (brine) to remove the bulk of the water.[18] Separate the layers and transfer the organic layer to a clean Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate to the organic layer to dry it completely. Swirl and let it stand for 5-10 minutes.
-
Isolation: Decant or filter the dried solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator or by simple distillation.[7] The remaining liquid is the crude methyl benzoate product.
-
Purification (Optional): The product can be further purified by fractional distillation if necessary.
Protocol 2: Esterification using a Zr/Ti Solid Acid Catalyst (Heterogeneous)
This protocol is adapted from the synthesis using a reusable solid acid catalyst.[4]
Materials:
-
p-Methylbenzoic acid (0.27 g, 2 mmol)
-
Methanol (15.0 mL)
-
Zr/Ti solid acid catalyst (ZT10)
Equipment:
-
Single-neck round-bottom flask (25 mL)
-
Reflux condenser
-
Oil bath with magnetic stirrer/hotplate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Catalyst Synthesis (Brief): A zirconium oxychloride solution is prepared and supported on titanium (e.g., 50 wt% molar ratio). The mixture is dried, treated with sulfuric acid, dried again, and finally calcined at 550 °C for 12 hours to produce the solid acid catalyst.[4]
-
Reaction Setup: Add the pre-synthesized Zr/Ti solid acid catalyst to a 25 mL single-mouth flask.
-
Add p-methylbenzoic acid (0.27 g) and methanol (15.0 mL) to the flask.
-
Reflux: Place the flask in an oil bath on a magnetic stirrer hotplate. Attach a reflux condenser and heat the mixture to a strong reflux at 120 °C with vigorous stirring.[4]
-
If the volume of methanol decreases significantly during reflux, add a small amount to maintain the reaction volume.
-
Continue the reaction for 24 hours.[4]
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be separated from the liquid product mixture by simple filtration.[4]
-
The recovered catalyst can be washed with methanol, dried, and reused for subsequent reactions. An 84.1% yield was reported for the second use of the catalyst in the synthesis of methyl p-methylbenzoate.[4]
-
Product Isolation: The filtrate contains the methyl benzoate product dissolved in excess methanol. The methanol can be removed using a rotary evaporator to yield the crude product, which can be further purified if needed.
Protocol 3: Microwave-Assisted Esterification
This protocol demonstrates a green chemistry approach using microwave energy to accelerate the reaction.[12][19]
Materials:
-
Benzoic acid (0.122 g, 1.00 mmol)
-
Methanol (2.50 mL)
-
Concentrated sulfuric acid (as catalyst) or Zeolite Hβ
-
Extraction and washing solvents as in Protocol 1.
Equipment:
-
Microwave synthesis vial (with cap and crimper)
-
Single-mode microwave reactor (e.g., Biotage® Initiator+)
-
Stirring bar
Procedure:
-
Reaction Setup: Combine benzoic acid (0.122 g), methanol (2.50 mL), and the chosen catalyst (e.g., 20 drops of conc. H₂SO₄ or a specified amount of Hβ) in a microwave vial.[19]
-
Add a small magnetic stirring bar.
-
Seal the vial tightly using a crimper.
-
Microwave Reaction: Place the vial in the microwave reactor. Set the reaction parameters. For example, with sulfuric acid, a temperature of 70 °C and 300 W power for 10 minutes achieved 99.99% conversion.[12]
-
Work-up and Isolation: After the reaction is complete and the vial has cooled, carefully uncap it.
-
Purify the product using a liquid-liquid extraction procedure similar to that described in Protocol 1.
Application in Drug Development
Methyl benzoate itself is used as an intermediate in the synthesis of pharmaceuticals.[1][5] More broadly, the methyl benzoate scaffold and its derivatives are of significant interest to medicinal chemists. For instance, methyl 3-(2-aminophenoxy)benzoate provides a versatile platform for synthesizing compounds with therapeutic potential, particularly kinase inhibitors for oncology, due to its diaryl ether motif.[3] Substituted methyl benzoates, such as methyl p-bromobenzoate, are key raw materials for antitumor drugs like pemetrexed disodium.[4] The ability to efficiently and selectively synthesize various substituted methyl benzoates using robust catalytic methods is therefore critical for the drug discovery and development pipeline.
References
- 1. Methyl Benzoate Manufacturer & Suppliers |ELAROMA-MBzAT - Elchemy [elchemy.com]
- 2. CN101948387A - Preparation technology of methyl benzoate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. scielo.br [scielo.br]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN106964343B - Catalyst for preparing benzaldehyde by methyl benzoate hydrogenation and preparation method thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 19. uwlax.edu [uwlax.edu]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Methyl 3,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4,5-trifluorobenzoate is a versatile building block in organic synthesis, particularly for the preparation of highly functionalized aromatic compounds. The electron-withdrawing nature of the three fluorine atoms and the methyl ester group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation facilitates the selective replacement of the fluorine atom at the C4 position (para to the ester group) by a variety of nucleophiles. This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with common nucleophiles such as amines, alkoxides, and thiols. These reactions are crucial for the synthesis of novel pharmaceutical intermediates and other advanced materials.
The general reaction scheme proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion, which is a hallmark of the SNAr mechanism. The stability of this intermediate is enhanced by the electron-withdrawing substituents, making the reaction proceed under relatively mild conditions.
Regioselectivity
In nucleophilic aromatic substitution reactions on this compound, the substitution occurs preferentially at the C4 position. This high regioselectivity is attributed to the strong electron-withdrawing effect of the para-positioned methyl ester group, which effectively stabilizes the negative charge developed in the Meisenheimer intermediate. The fluorine atoms at the C3 and C5 positions exert a weaker activating effect for their own displacement compared to the C4 fluorine.
Application Notes
Nucleophilic substitution on this compound provides a straightforward route to a diverse range of 4-substituted-3,5-difluorobenzoate derivatives. These products are valuable intermediates in various fields:
-
Drug Development: The resulting aniline, ether, and thioether derivatives can serve as scaffolds for the synthesis of biologically active molecules. The difluoro-substituted phenyl ring is a common motif in many modern pharmaceuticals, offering improved metabolic stability and binding affinity.
-
Agrochemicals: Fluorinated aromatic compounds are integral to the design of new pesticides and herbicides with enhanced efficacy and environmental profiles.
-
Materials Science: The unique electronic properties of these highly functionalized aromatics make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amine | Benzylamine | K2CO3 | DMF | 80 | 4 | Methyl 4-(benzylamino)-3,5-difluorobenzoate | 85 |
| Amine | Morpholine | Et3N | DMSO | 100 | 6 | Methyl 3,5-difluoro-4-morpholinobenzoate | 92 |
| Alkoxide | Sodium Methoxide | - | Methanol | Reflux | 3 | Methyl 3,5-difluoro-4-methoxybenzoate | 95 |
| Alkoxide | Sodium Ethoxide | - | Ethanol | Reflux | 3 | Methyl 4-ethoxy-3,5-difluorobenzoate | 93 |
| Thiol | Thiophenol | K2CO3 | DMF | 60 | 2 | Methyl 3,5-difluoro-4-(phenylthio)benzoate | 88 |
| Thiol | Ethanethiol | NaH | THF | RT | 5 | Methyl 4-(ethylthio)-3,5-difluorobenzoate | 82 |
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Synthesis of Methyl 4-(benzylamino)-3,5-difluorobenzoate
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add benzylamine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 4-(benzylamino)-3,5-difluorobenzoate as a solid.
Protocol 2: Synthesis of Methyl 3,5-difluoro-4-methoxybenzoate
Materials:
-
This compound
-
Sodium methoxide (25 wt% solution in methanol)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add sodium methoxide solution (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield Methyl 3,5-difluoro-4-methoxybenzoate.
Protocol 3: Synthesis of Methyl 3,5-difluoro-4-(phenylthio)benzoate
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at 60 °C for 2 hours.
-
Upon reaction completion, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain Methyl 3,5-difluoro-4-(phenylthio)benzoate.
Visualizations
Caption: General mechanism for the SNAr reaction on this compound.
Caption: A typical experimental workflow for SNAr reactions.
Application Notes and Protocols: Enhancing Metabolic Stability and Bioavailability of Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic efficacy of a drug candidate is fundamentally dependent on its ability to reach the systemic circulation in sufficient concentrations and remain at the target site for an adequate duration.[1] This is governed by two key pharmacokinetic properties: bioavailability and metabolic stability. Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation, while metabolic stability dictates the rate at which a drug is cleared from the body, influencing its half-life and dosing frequency.[1][2]
Many promising drug candidates fail during development due to poor pharmacokinetic profiles, specifically low bioavailability and high metabolic instability.[3] Therefore, early assessment and optimization of these parameters are critical for successful drug development. These application notes provide an overview of common strategies and detailed experimental protocols to enhance the metabolic stability and bioavailability of drug candidates.
Strategies for Enhancing Bioavailability
Low bioavailability is often a consequence of poor aqueous solubility and/or low membrane permeability.[1][4] Several strategies can be employed to overcome these challenges.
Physicochemical Modifications
Modifying the physicochemical properties of a drug substance can significantly improve its solubility and dissolution rate.[5]
-
Salt Formation: For ionizable drugs, forming salts can enhance polarity and solubility. Alkali metal salts of acidic drugs and strong acid salts of basic drugs are generally more water-soluble than the parent compound.[6][7]
-
Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, leading to a higher dissolution rate.[1][4][8][9] Techniques include micronization and nanomilling.[1][4][8][9]
-
Co-crystals: A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent bonds. This can improve the drug's solubility and dissolution rate.[6][8]
-
Co-solvency: The solubility of a poorly water-soluble drug can be increased by adding a water-miscible solvent in which the drug is highly soluble.[8]
Formulation-Based Approaches
Advanced formulation strategies can protect the drug from degradation and enhance its absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, amorphous state within a polymer matrix can prevent crystallization and increase its apparent solubility and dissolution rate.[9][10]
-
Lipid-Based Drug Delivery Systems (LBDDS): Encapsulating the drug in lipid carriers can improve its solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[10]
-
Nanoparticles: Reducing the particle size to the nanometer range dramatically increases the surface area, which can enhance the dissolution rate and absorption.[1][10]
Strategies for Enhancing Metabolic Stability
Rapid metabolism, primarily in the liver by Cytochrome P450 (CYP) enzymes, can lead to a short half-life and poor oral bioavailability.[11][12] The following strategies can be employed to improve metabolic stability.
-
Structural Modification:
-
Deuteration: Selectively replacing hydrogen atoms with deuterium at metabolically labile sites can slow down CYP-mediated metabolism due to the kinetic isotope effect.[13][14]
-
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups near a site of metabolism can decrease its susceptibility to oxidation.
-
Blocking Metabolic Sites: Introducing bulky groups can sterically hinder the access of metabolic enzymes to the labile site.
-
Cyclization: Incorporating a labile part of a molecule into a cyclic structure can reduce its metabolism.[11][14]
-
-
Prodrugs: A prodrug is an inactive or less active precursor that is converted into the active drug in the body. This approach can be used to mask metabolically labile functional groups, improving stability until the prodrug is converted to the active form.[2]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, present in liver microsomes.[2][13][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Cryopreserved liver microsomes (human, rat, mouse, etc.)
-
Test compound and positive control (a compound with known metabolic stability)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Preparation:
-
Thaw cryopreserved liver microsomes on ice.[13]
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[13][16]
-
Prepare working solutions of the test and positive control compounds in the buffer (e.g., 1 µM).[13]
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.[13]
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the working solutions of the test and control compounds to their respective wells. Include control wells without the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[13]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).[13]
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.[13]
-
The slope of the linear portion of the curve represents the elimination rate constant (k).[13]
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) .
-
Workflow Diagram:
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. wjbphs.com [wjbphs.com]
- 9. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 10. upm-inc.com [upm-inc.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. Drug metabolism - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bioivt.com [bioivt.com]
- 16. mttlab.eu [mttlab.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,4,5-trifluorobenzoate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of Methyl 3,4,5-trifluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent laboratory method is the Fischer esterification of 3,4,5-trifluorobenzoic acid with methanol.[1][2] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and is performed under reflux conditions.[1]
Q2: Why is the Fischer esterification reaction an equilibrium process, and how does this affect the yield?
Fischer esterification is a reversible reaction where the carboxylic acid and alcohol react to form an ester and water.[1][2] The reaction reaches a state of equilibrium where the forward and reverse reactions occur at the same rate. To maximize the yield of the desired ester, the equilibrium must be shifted to the product side. This is typically achieved by using a large excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, in accordance with Le Châtelier's Principle.[3]
Q3: What are the critical parameters that influence the reaction's success?
Several parameters are crucial for optimizing the yield and purity:
-
Reagent Purity: Ensure the 3,4,5-trifluorobenzoic acid (melting point 97-99 °C) and methanol are of high purity and anhydrous.[4][5] Water in the reaction mixture can shift the equilibrium back towards the reactants, reducing the yield.
-
Catalyst Concentration: A sufficient amount of acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack.[1]
-
Temperature and Reaction Time: Refluxing provides the necessary activation energy. The reaction progress should be monitored (e.g., by TLC) to determine the optimal time for completion, as prolonged heating can lead to side reactions.[3]
-
Water Removal: Using excess methanol helps drive the equilibrium forward. For larger-scale reactions, a Dean-Stark apparatus could be used to remove water azeotropically.
Troubleshooting Guide
Problem: Consistently low or no yield of this compound.
| Potential Cause | Recommended Solution |
| Unfavorable Equilibrium | The reaction is reversible. Increase the molar equivalents of methanol (e.g., use it as the solvent) to shift the equilibrium towards the product side.[3] |
| Insufficient Catalyst | The acid catalyst is essential. Ensure an adequate catalytic amount (typically 3-5 mol%) of concentrated H₂SO₄ is added carefully to the methanol before adding the carboxylic acid.[3] |
| Presence of Water | Any water in the reactants or glassware will inhibit the reaction. Flame-dry all glassware and use anhydrous grade methanol and a fresh bottle of sulfuric acid. |
| Incomplete Reaction | The reaction may not have reached equilibrium. Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has significantly diminished.[3] |
| Loss During Workup | The product may be lost during the aqueous wash steps. Ensure the correct layers are separated and perform multiple extractions (2-3 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer. |
Problem: Final product is impure, showing unreacted starting material.
| Potential Cause | Recommended Solution |
| Residual Carboxylic Acid | The most common impurity is unreacted 3,4,5-trifluorobenzoic acid. During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5-10% sodium carbonate (Na₂CO₃).[2] This will deprotonate the acidic carboxylic acid, forming a salt that dissolves in the aqueous layer and can be separated. Continue washing until CO₂ evolution (effervescence) ceases.[3] |
| Insufficient Reaction Time | The reaction was stopped prematurely. See "Incomplete Reaction" above and consider optimizing the reflux duration based on TLC analysis. |
Problem: Difficulty with product isolation and purification.
| Potential Cause | Recommended Solution |
| Emulsion During Workup | Emulsions can form during the wash steps, making layer separation difficult. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Co-distillation with Solvent | If purifying by distillation, ensure the bulk of the extraction solvent (e.g., dichloromethane) is removed via rotary evaporation first before attempting high-vacuum distillation of the final product.[2] |
| Ineffective Purification | For high purity, column chromatography is very effective. Use silica gel as the stationary phase and a solvent system like hexane/ethyl acetate for elution.[6][7] The polarity can be optimized based on TLC analysis. Recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) is also a viable method for solid products.[6] |
Data Presentation
Table 1: Representative Conditions for Fischer Esterification
The following table provides a summary of typical starting conditions and expected outcomes for the synthesis on a laboratory scale. Actual yields may vary.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale |
| 3,4,5-Trifluorobenzoic Acid | 1.0 eq | 1.0 eq | Limiting Reagent |
| Methanol | 5.0 eq | Used as Solvent (>20 eq) | Excess drives equilibrium forward |
| Catalyst (H₂SO₄) | 0.05 eq | 0.05 eq | Standard catalytic amount |
| Temperature | Reflux (~65°C) | Reflux (~65°C) | Provides activation energy |
| Reaction Time | 2 hours | 4-6 hours (or until completion by TLC) | Ensures reaction goes to completion |
| Expected Yield | 60-75% | >85% | Optimized conditions improve yield |
Experimental Protocols
Protocol: Synthesis of this compound via Fischer Esterification
Reagents & Equipment:
-
3,4,5-Trifluorobenzoic Acid (1.0 eq)
-
Anhydrous Methanol (20-30 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 3,4,5-trifluorobenzoic acid followed by anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid to the mixture. The addition is exothermic.[3]
-
Reflux: Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction's progress by periodically taking a sample and analyzing it with TLC.[3]
-
Cooling & Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Add deionized water to the funnel.
-
Washing:
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and remove unreacted carboxylic acid. Repeat until no more CO₂ gas evolves.[2]
-
Wash the organic layer with brine to remove excess water and aid in layer separation.
-
-
Drying & Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.
-
Concentration: Remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be purified via vacuum distillation or silica gel column chromatography.
Visual Guides & Workflows
General Synthesis Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Guide for Low Yield
Caption: A decision tree for troubleshooting low product yield during synthesis.
References
Identifying and minimizing side products in trifluorobenzoate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for identifying and minimizing side products during the synthesis of trifluorobenzoates.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of trifluorobenzoic acid has a low yield. What are the common causes?
A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[1] Key factors include:
-
Water Presence: The reaction produces water, and its accumulation can shift the equilibrium back towards the starting materials.
-
Incomplete Reaction: Reaction times may be insufficient, especially if steric hindrance is a factor.
-
Catalyst Inactivity: The acid catalyst (e.g., H₂SO₄) may be old or used in insufficient quantities.
Solution: To drive the reaction forward, use a large excess of the alcohol, which acts as both a reactant and solvent.[1][2] Additionally, actively remove water as it forms by using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.[2] Monitor the reaction's progress via Thin Layer Chromatography (TLC) and consider extending the reaction time or moderately increasing the temperature if the starting material persists.[2]
Q2: I'm observing an unexpected peak in my NMR/LC-MS analysis. What is the most likely side product?
A2: The most common side product is the parent trifluorobenzoic acid , resulting from the hydrolysis of the ester product during workup or purification.[3][4] Esters, particularly those with electron-withdrawing groups like trifluoromethyl, can be susceptible to hydrolysis under either acidic or basic conditions.[5]
Q3: How can I prevent the hydrolysis of my trifluorobenzoate product during workup?
A3: To minimize hydrolysis:
-
Neutralize Carefully: During aqueous workup, use a mild base like saturated sodium bicarbonate solution to neutralize the acid catalyst. Avoid using strong bases or prolonged exposure, as this can promote ester cleavage.
-
Anhydrous Conditions: Ensure all solvents and reagents for purification (e.g., column chromatography) are anhydrous.
-
Temperature Control: Perform extractions and solvent removal at low temperatures to reduce the rate of potential hydrolysis.
Q4: Can I use coupling agents instead of Fischer esterification to avoid water formation?
A4: Yes, using coupling agents is an excellent alternative for acid-sensitive substrates. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a common method that avoids the production of water and often proceeds under milder conditions.[6][7]
Troubleshooting Common Side Reactions
| Observed Issue | Potential Side Product | Root Cause | Recommended Mitigation Strategy |
| Low product yield, starting material consumed | Trifluorobenzoic Acid | Product hydrolysis during aqueous workup or purification.[3][5] | Perform workup at low temperatures, use mild bicarbonate washes, and ensure all subsequent steps are anhydrous. |
| Additional aromatic signals in ¹H NMR | Aromatic Sulfonation Products | Using concentrated H₂SO₄ as a catalyst at elevated temperatures can lead to sulfonation of the aromatic ring.[2] | Replace H₂SO₄ with a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[2] |
| Incomplete reaction after extended time | Unreacted Starting Material | Steric hindrance from ortho-substituents slowing the reaction.[8] | Increase reaction temperature moderately, extend reaction time, or switch to a more reactive method, such as converting the carboxylic acid to its acid chloride first.[2] |
| Formation of high molecular weight species | Dimer/Oligomer Formation | If the trifluorobenzoate has other reactive groups (e.g., an amino group), self-condensation can occur.[8] | Use a large excess of the alcohol to favor the desired intermolecular esterification over intermolecular side reactions.[8] |
Experimental Protocols
Protocol 1: Optimized Fischer Esterification to Minimize Side Products
This protocol details the synthesis of Ethyl 4-(trifluoromethyl)benzoate, emphasizing steps to maximize yield and purity.
-
Reactant Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-(trifluoromethyl)benzoic acid (1 equiv.).
-
Solvent and Reagent Addition: Add anhydrous ethanol (20 equiv.) to the flask. The large excess serves as both the solvent and a means to drive the equilibrium.[2]
-
Catalyst Addition: Carefully add p-toluenesulfonic acid monohydrate (0.05 equiv.).
-
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction every hour by taking a small aliquot, quenching it with NaHCO₃ solution, extracting with ethyl acetate, and analyzing by TLC. The reaction is typically complete in 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x30 mL), saturated aqueous NaHCO₃ solution (2x30 mL) to neutralize the acid, and finally with brine (1x30 mL).[2]
-
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Side Product Analysis by HPLC-MS
This method allows for the quantification of the desired ester product versus the primary side product, trifluorobenzoic acid.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the crude reaction mixture in 50:50 acetonitrile:water. Create serial dilutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) for calibration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Analysis: Use Selected Ion Monitoring (SIM) to track the [M-H]⁻ ion for the trifluorobenzoic acid and the corresponding molecular ion for the ester.
-
-
Quantification: Generate a calibration curve from the standards and determine the relative percentage of the ester and the acid side product in the crude mixture.
Diagrams and Workflows
Caption: Reaction pathway for trifluorobenzoate synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Methylation of Fluorinated Phenols
Welcome to the technical support center for the regioselective methylation of fluorinated phenols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the challenges of controlling the position of methylation on fluorinated phenol substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the methylation of fluorinated phenols?
The primary challenges in the methylation of fluorinated phenols revolve around controlling regioselectivity. Phenoxide ions, formed by the deprotonation of phenols, are ambident nucleophiles. This means they can be attacked by electrophiles, such as methylating agents, at either the oxygen atom (O-methylation) to form a fluoroanisole, or at a carbon atom on the aromatic ring (C-methylation) to form a methylfluorophenol. The electron-withdrawing nature of the fluorine atom can further influence the reactivity of the aromatic ring, making precise control of the reaction outcome a significant challenge.
Q2: What is the difference between O-methylation and C-methylation, and how can I control which one occurs?
O-methylation results in the formation of an ether (a fluoroanisole), while C-methylation leads to the formation of a C-C bond, yielding a substituted phenol. The regioselectivity between O- and C-methylation is primarily influenced by the choice of solvent, base, and counter-ion.
-
O-methylation (Kinetic Product): This is generally favored in polar aprotic solvents like DMF, DMSO, or acetone. In these solvents, the oxygen anion of the phenoxide is poorly solvated and highly reactive, leading to a rapid SN2 reaction.
-
C-methylation (Thermodynamic Product): This is typically favored in protic solvents such as water or ethanol. These solvents solvate the phenoxide oxygen through hydrogen bonding, which shields it and makes it less available for reaction. This allows the less-reactive carbon nucleophile of the ring to attack the electrophile.
Q3: How does the position of the fluorine atom on the phenol ring affect the methylation reaction?
The position of the fluorine atom influences the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring, which in turn affects the regioselectivity of the methylation. The electron-withdrawing inductive effect of fluorine increases the acidity of the phenol, making deprotonation easier. However, the specific pKa values vary depending on the isomer.
| Compound | Isomer Position | pKa Value |
| 2-Fluorophenol | ortho | 8.7[1] |
| 3-Fluorophenol | meta | 9.3[1] |
| 4-Fluorophenol | para | 9.9[1] |
A lower pKa value indicates a stronger acid. This difference in acidity can affect the choice of base and reaction conditions required for efficient phenoxide formation.
Q4: What are some common methylating agents, and what are their advantages and disadvantages?
Several methylating agents are commonly used, each with its own set of properties:
-
Dimethyl Sulfate (DMS): A powerful and effective methylating agent, but it is highly toxic and should be handled with extreme caution.
-
Methyl Iodide (MeI): Another reactive methylating agent, though it is volatile and a known mutagen.
-
Dimethyl Carbonate (DMC): A greener and less toxic alternative to DMS and MeI.[2] It often requires more forcing conditions, such as higher temperatures, but can offer high selectivity for O-methylation.[2]
Troubleshooting Guides
Problem 1: Low or no yield of the desired methylated product.
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of the phenol. | Ensure a sufficiently strong base is used to completely deprotonate the fluorinated phenol. While bases like potassium carbonate are common, stronger bases like sodium hydride (NaH) may be necessary, especially for less acidic isomers. |
| Poor reactivity of the methylating agent. | If using a less reactive agent like dimethyl carbonate, consider increasing the reaction temperature or using a catalyst. For more robust methylating agents like dimethyl sulfate, ensure it has not degraded. |
| Side reactions consuming starting material. | The presence of other nucleophilic groups in the molecule can lead to undesired side reactions. Consider using protecting groups for other sensitive functionalities. |
Problem 2: Poor regioselectivity with a mixture of O- and C-methylated products.
| Potential Cause | Suggested Solution |
| Inappropriate solvent choice. | To favor O-methylation, use polar aprotic solvents such as DMF, DMSO, or acetone. To favor C-methylation, use protic solvents like ethanol or water. |
| Reaction temperature is too high. | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature to see if the desired isomer is favored. |
| Steric hindrance is not being exploited. | To favor para-C-alkylation, consider using a bulkier methylating agent or catalyst, which can sterically hinder attack at the ortho positions. |
Problem 3: Formation of multiple C-methylated isomers.
| Potential Cause | Suggested Solution |
| Electronic effects of the fluorine substituent. | The directing effects of the hydroxyl and fluorine groups will influence the position of C-methylation. A thorough understanding of these effects is necessary to predict the likely outcome. |
| Use of a non-selective catalyst. | Certain catalysts can favor the formation of specific isomers. For example, some solid acid catalysts can promote ortho-methylation. Researching catalysts specific to your desired outcome is recommended. |
Quantitative Data on Fluorinated Phenol Methylation
The following tables summarize available data on the O-methylation of fluorinated phenols. Note that direct comparison can be challenging due to variations in experimental conditions.
Table 1: O-Methylation of 4-Fluorophenol
| Methylating Agent | Base | Solvent | Temperature | Time | Yield of 4-Fluoroanisole | Reference |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 hours | Not specified | [3] |
| Dimethyl Sulfate | NaOH | Water | Not specified | Not specified | Not specified | [4] |
| Methyl Bromide | NaOH | Water | 85°C | 7 hours | 98.8% (by GC) | [5] |
Table 2: Synthesis of 3-Fluoroanisole
| Starting Material | Reagents | Solvent | Temperature | Time | Yield of 3-Fluoroanisole | Reference |
| 1,3-Difluorobenzene | KOtBu, Methanol | DMF | 80°C | 3.5 hours | Not specified | [6] |
| m-Difluorobenzene | KOH, Methanol | Water | 150°C | 24 hours | 866.5 kg (large scale) | [7] |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation of 4-Fluorophenol
This protocol is adapted from a general procedure for the synthesis of 4-fluoroanisole.[3]
-
Reaction Setup: To a stirred solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.0 eq).
-
Addition of Methylating Agent: Add methyl iodide (1.0 eq) to the mixture at room temperature.
-
Reaction: Reflux the mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Pour the residue into water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Protocol 2: Large-Scale Synthesis of 3-Fluoroanisole from m-Difluorobenzene
This protocol describes a large-scale industrial preparation.[7]
-
Reaction Setup: In a suitable reactor, combine m-difluorobenzene (790 kg), methanol (265 kg), potassium hydroxide (520 kg), and water.
-
Reaction: Heat the reactor to 150°C and maintain for 24 hours.
-
Work-up: After the reaction, cool the mixture and transfer it to an acidification vessel. Acidify by passing hydrogen fluoride gas.
-
Extraction: Extract the mixture three times with toluene (300 kg each). Combine the organic layers.
-
Purification: Concentrate the combined organic layers and purify by rectification to obtain 3-fluoroanisole (866.5 kg).
Visualizations
Signaling Pathways and Workflows
Caption: Factors influencing O- vs. C-methylation of fluorophenols.
Caption: Troubleshooting workflow for improving methylation of fluorinated phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Fluoroanisole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 3,4,5-trifluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3,4,5-trifluorobenzoate, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most common and direct routes for the synthesis of this compound are:
-
Route A: Fischer Esterification of 3,4,5-trifluorobenzoic acid with methanol, typically catalyzed by a strong acid.
-
Route B: Acyl Chloride Formation followed by Esterification . This two-step process involves the conversion of 3,4,5-trifluorobenzoic acid to the more reactive 3,4,5-trifluorobenzoyl chloride, which is then reacted with methanol.
Q2: Which route is preferable for my synthesis?
The choice of synthetic route depends on several factors:
-
Fischer Esterification (Route A) is a one-pot reaction that is often simpler to perform. However, it is an equilibrium reaction, and measures must be taken to drive it to completion, such as using a large excess of methanol or removing the water byproduct.
-
The Acyl Chloride Route (Route B) is generally higher yielding as the reaction of the acyl chloride with methanol is irreversible. However, it involves an additional synthetic step and the use of potentially hazardous chlorinating agents. This route is often preferred when the starting carboxylic acid is precious or when high yields are critical.
Q3: What are the key safety precautions to consider during these syntheses?
-
Chlorinating agents used in Route B, such as thionyl chloride and oxalyl chloride, are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong acids like concentrated sulfuric acid, used as catalysts in Route A, are highly corrosive. Handle with care and appropriate PPE.
-
Solvents such as methanol and dichloromethane are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
Troubleshooting Guides
Route A: Fischer Esterification of 3,4,5-trifluorobenzoic acid
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no yield of ester | 1. Incomplete reaction due to equilibrium. 2. Inactive or insufficient catalyst. 3. Reaction time or temperature is not optimal. | 1. Use a large excess of methanol to shift the equilibrium. Remove water as it forms using a Dean-Stark apparatus or molecular sieves. 2. Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Optimize the catalyst loading. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC). Increase the reaction time or temperature if necessary.[1] |
| Presence of unreacted starting material | 1. Insufficient reaction time. 2. Inefficient water removal. | 1. Extend the reflux time and monitor by TLC until the starting material is consumed. 2. Ensure the system for water removal is functioning correctly. |
| Formation of side products (e.g., dark coloration) | 1. Sulfonation of the aromatic ring if using concentrated H₂SO₄ at high temperatures. 2. Ether formation from the self-condensation of methanol. | 1. Use a milder acid catalyst like p-toluenesulfonic acid. Avoid excessively high reaction temperatures.[1] 2. Optimize the reaction temperature and catalyst concentration to favor esterification. |
| Difficulties in product isolation | 1. Emulsion formation during aqueous work-up. 2. Product loss during extraction. | 1. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product. |
Route B: From 3,4,5-trifluorobenzoyl chloride
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of 3,4,5-trifluorobenzoyl chloride (Step 1) | 1. Incomplete reaction with the chlorinating agent. 2. Suboptimal reaction conditions. 3. Inactive catalyst (if used). | 1. Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in a slight excess. 2. Optimize reaction time and temperature. For thionyl chloride, reflux may be required. For oxalyl chloride, the reaction is often run at room temperature.[2] 3. If using a catalyst like DMF, ensure it is anhydrous.[2] |
| Formation of anhydride byproduct | The acyl chloride can react with unreacted carboxylic acid. | Ensure the reaction goes to completion by using a slight excess of the chlorinating agent and allowing for sufficient reaction time. |
| Low yield of this compound (Step 2) | 1. Incomplete reaction with methanol. 2. Hydrolysis of the acyl chloride back to the carboxylic acid due to moisture. | 1. Ensure sufficient reaction time. The reaction is typically fast. 2. Perform the reaction under anhydrous conditions. Use dry glassware and anhydrous methanol. |
| Product is contaminated with acidic impurities | Incomplete reaction of the acyl chloride or hydrolysis during work-up. | Wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to remove any acidic impurities. Be cautious of gas evolution (CO₂). |
Data Presentation
Table 1: Comparison of Synthetic Routes for Related Fluorinated Benzoyl Chlorides
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90-95 | 1.5 | 96.2 |
| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temp. | Overnight | High |
| Triphosgene | 0.37 : 1 | 5 mol% DMF | 1,2-dichloroethane | 80 | 4 | 95.1 |
Data is for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride and is expected to be comparable for 3,4,5-trifluorobenzoyl chloride.[2][3]
Experimental Protocols
Route A: Fischer Esterification of 3,4,5-trifluorobenzoic acid
Materials:
-
3,4,5-trifluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trifluorobenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.
-
Heat the mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Route B: Synthesis via 3,4,5-trifluorobenzoyl chloride
Step 1: Synthesis of 3,4,5-trifluorobenzoyl chloride (Adapted from the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride[2][4])
Materials:
-
3,4,5-trifluorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure using Oxalyl Chloride:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 3,4,5-trifluorobenzoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.1-1.5 equivalents) to the mixture at room temperature. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at room temperature until the gas evolution ceases and the reaction is complete (monitor by the disappearance of the starting material, e.g., by quenching a small aliquot with methanol and analyzing by GC-MS or LC-MS).
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 3,4,5-trifluorobenzoyl chloride can often be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude 3,4,5-trifluorobenzoyl chloride
-
Anhydrous Methanol
-
Anhydrous Dichloromethane or other inert solvent (optional)
Procedure:
-
Dissolve the crude 3,4,5-trifluorobenzoyl chloride in an inert anhydrous solvent like dichloromethane, or use it neat.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous methanol (1.5-2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The reaction mixture can be worked up by washing with water and a mild base as described in Route A, followed by drying and solvent evaporation.
-
Purify the product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Alternative synthetic routes to this compound.
Caption: Decision tree for troubleshooting low yields in esterification.
References
Troubleshooting low yield in esterification of sterically hindered benzoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the esterification of sterically hindered benzoic acids. The content addresses common challenges and offers alternative strategies to optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during your experiments.
Q1: Why is my yield consistently low when using standard Fischer-Speier esterification for my sterically hindered benzoic acid?
A: Low yields are a common issue due to two primary factors. Firstly, the significant steric hindrance from ortho-substituents (e.g., methyl groups in 2,4,6-trimethylbenzoic acid) physically blocks the alcohol's approach to the carbonyl carbon, dramatically slowing the reaction rate.[1][2] Secondly, the Fischer-Speier esterification is an equilibrium-controlled reaction.[1][3] Without actively removing one of the products (typically water), the reaction will reach equilibrium with substantial starting material remaining, thus limiting the final yield.[4]
Q2: How can I optimize my Fischer-Speier esterification to improve the yield for a hindered acid?
A: To enhance the yield of a Fischer-Speier reaction, you must shift the chemical equilibrium toward the product side. This can be achieved by:
-
Water Removal: Use a Dean-Stark apparatus with an azeotrope-forming solvent (like toluene) to continuously remove water as it is formed.[1][3] Alternatively, adding a dehydrating agent such as molecular sieves can also be effective.[1]
-
Using Excess Reactant: Employing a large excess of one reactant, usually the less expensive alcohol, can help drive the reaction to completion.[5][6] A four-fold molar excess of alcohol can theoretically increase the yield to approximately 95%.[5]
-
Forcing Conditions: Due to the slow reaction rate caused by steric hindrance, increasing the reaction temperature and extending the reflux time are often necessary to overcome the activation energy barrier.[1]
-
Catalyst Choice: Ensure you are using a strong Brønsted acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]
Q3: My optimized Fischer-Speier reaction still gives a poor yield. What are the most reliable alternative methods?
A: When Fischer esterification fails, several highly effective methods that avoid equilibrium limitations are available. The most common alternatives are:
-
The Acyl Chloride Method: This robust, two-step method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with the alcohol.[2] It is often the recommended method for achieving high conversion rates with sterically hindered substrates.[2]
-
Yamaguchi Esterification: This is a powerful and mild method renowned for its high yields in the synthesis of highly functionalized and sterically hindered esters.[7][8] It proceeds via a mixed anhydride intermediate.[9][10]
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] It is performed under mild, neutral conditions, making it suitable for acid-labile substrates.[11][12]
Q4: I am considering the acyl chloride method. What are the key considerations and potential pitfalls?
A: The primary advantage of this method is that the reaction is not reversible, leading to higher yields.[1] The process involves first reacting the benzoic acid with an agent like thionyl chloride (SOCl₂) to form the acyl chloride.[2] This reactive intermediate is then treated with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine) to form the ester.[2] The main pitfall is the harshness of the reagents; thionyl chloride, for example, generates hydrochloric acid (HCl) gas as a byproduct, which is corrosive and incompatible with acid-sensitive functional groups in the substrate.[2][13]
Q5: My substrate is sensitive and requires mild conditions. Is Yamaguchi or Steglich esterification a better choice?
A: Both are excellent mild methods, but Yamaguchi esterification is often superior for particularly challenging, sterically hindered substrates, frequently providing high yields where other methods fail.[7][8] The Steglich method is also very effective and proceeds under neutral conditions, but it can produce moderate yields with hindered acids.[12] A significant drawback of the Steglich reaction using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can complicate purification.[12]
Comparative Summary of Esterification Methods
The table below summarizes the key aspects of different esterification methods for sterically hindered benzoic acids.
| Method | Key Reagents | Conditions | Pros | Cons | Typical Yields (Hindered Substrates) |
| Fischer-Speier | Carboxylic Acid, Alcohol, H₂SO₄ or p-TsOH | High Temperature, Reflux | Inexpensive reagents.[4] | Equilibrium-limited, slow reaction, harsh conditions.[1][2] | Low to Moderate |
| Acyl Chloride | Acid, SOCl₂ or (COCl)₂, Alcohol, Pyridine | Two steps, often reflux for acyl chloride formation | High conversion, not an equilibrium reaction.[1][2] | Harsh reagents (HCl byproduct), not suitable for acid-labile substrates.[2][13] | High to Excellent |
| Yamaguchi | Acid, 2,4,6-Trichlorobenzoyl Chloride (TCBC), Et₃N, DMAP, Alcohol | Mild, often room temperature | High yields for hindered substrates, mild conditions, short reaction times.[7][8] | Stoichiometric use of reagents, cost of TCBC. | Good to Excellent (60-84% reported).[7][8] |
| Steglich | Acid, Alcohol, DCC or EDC, DMAP (catalytic) | Mild, room temperature, neutral pH.[12] | Very mild conditions, good for acid-labile substrates.[11] | DCU byproduct can be difficult to remove, potential for N-acylurea side product, moderate yields with hindered acids.[11][12] | Moderate to Good |
Troubleshooting Workflow & Reaction Schematics
The following diagrams illustrate the logical workflow for troubleshooting low yields and the general schemes for recommended alternative protocols.
Caption: A troubleshooting workflow for addressing low ester yield.
Caption: General experimental workflow for Yamaguchi Esterification.
Caption: General experimental workflow for the Acyl Chloride method.
Detailed Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Trap [1]
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add the sterically hindered benzoic acid (1.0 eq), the desired alcohol (1.2 - 5.0 eq), and a suitable solvent to form an azeotrope with water (e.g., toluene).
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the limiting starting material. This may require several hours to overnight.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; be cautious of gas evolution), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as necessary by recrystallization or column chromatography.
Protocol 2: Two-Step Synthesis via Acyl Chloride [2]
-
Step A: Formation of 2,4,6-Trimethylbenzoyl Chloride
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add the 2,4,6-trimethylbenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq), which can also serve as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 76 °C) for 2-4 hours, or until gas evolution ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation, potentially under reduced pressure, to obtain the crude acyl chloride. This product is often used immediately in the next step.
-
-
Step B: Esterification
-
Reactant Setup: In a separate, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene). Add a non-nucleophilic base such as pyridine (1.1 eq).
-
Reagent Addition: Cool the alcohol solution in an ice bath. Slowly add the crude acyl chloride (1.0 eq), dissolved in a minimal amount of the same dry solvent, to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows completion.
-
Workup and Isolation: Perform an aqueous workup similar to Protocol 1 to remove the pyridine hydrochloride salt and any unreacted starting materials. Purify the crude product.
-
Protocol 3: Yamaguchi Esterification [7][8]
-
Anhydride Formation: To a solution of the sterically hindered carboxylic acid (1.0 eq) in a dry aprotic solvent (e.g., THF or toluene) under an inert atmosphere, add triethylamine (Et₃N, 1.1 eq). Cool the mixture in an ice bath and add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
Esterification: In a separate flask, prepare a solution of the alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 1.2-1.5 eq) in the same solvent.
-
Reaction: Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature. Monitor the reaction by TLC until completion (typically 2-12 hours).
-
Workup and Isolation: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. studylib.net [studylib.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 9. Yamaguchi Esterification [organic-chemistry.org]
- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purifying Fluorinated Esters via Column Chromatography
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of fluorinated esters using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying fluorinated esters with column chromatography?
A1: Fluorinated esters present unique challenges due to the distinct physicochemical properties conferred by fluorine atoms. These include:
-
Unique Polarity: Fluorinated compounds can be both hydrophobic and lipophobic, leading to unusual elution behavior on standard chromatography phases.[1]
-
Co-elution: Impurities with similar polarity to the target fluorinated ester can be difficult to separate.[1]
-
Compound Stability: Some fluorinated esters may be sensitive to the acidity of standard silica gel, potentially leading to degradation.[2]
-
Detection: The presence of fluorine can sometimes affect the response in certain detectors.
Q2: Which stationary phase is best for purifying fluorinated esters?
A2: The choice of stationary phase is critical for successful purification.
-
Normal-Phase Chromatography: Silica gel is the most common stationary phase for preparative flash chromatography of fluorinated esters.[3][4] Alumina can be an alternative, available in acidic, neutral, or basic forms, which can be beneficial if your compound is sensitive to the slightly acidic nature of silica gel.[3]
-
Reversed-Phase Chromatography: For analytical purposes or purification of highly polar fluorinated esters, reversed-phase chromatography is often employed. Standard C8 and C18 columns are widely used.[5] However, specialized fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl (PFP) ligands, can offer enhanced retention and alternative selectivity for fluorinated compounds.[5][6][7]
Q3: How do I select the right mobile phase (eluent)?
A3: Mobile phase selection is crucial and should be guided by Thin-Layer Chromatography (TLC).
-
For Silica Gel Chromatography: A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[8] The polarity is adjusted to achieve a target Retention Factor (Rf) of approximately 0.2-0.35 for the desired fluorinated ester on a TLC plate.[8] If the compound is very polar, a more polar solvent system like dichloromethane/methanol might be necessary.
-
For Reversed-Phase Chromatography: A gradient of water (often with an additive like 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile or methanol is typically used.[9][10]
Q4: Should I use an isocratic or gradient elution?
A4: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: If the impurities are well-separated from your product on the TLC plate (large ΔRf), a single solvent mixture (isocratic elution) can be effective and is simpler to perform.[8]
-
Gradient Elution: If your mixture contains compounds with a wide range of polarities or if impurities are very close to your product, a gradient elution is recommended.[8][9] This involves gradually increasing the polarity of the mobile phase during the chromatography run, which can improve separation and reduce purification time.
Q5: My fluorinated ester is not very soluble in the mobile phase. How should I load it onto the column?
A5: Poor solubility in the eluent can be addressed with a technique called "dry loading".[1]
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of your compound adsorbed onto the silica.
-
Carefully load this powder onto the top of your prepared column.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase (e.g., acidic silanol groups on silica). | - Use a less acidic stationary phase like neutral alumina. - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds, though use with caution).[1] |
| Column overload. | - Reduce the amount of sample loaded onto the column.[1] | |
| Poor Peak Shape (Fronting) | Sample is too concentrated or has low solubility in the mobile phase. | - Dilute the sample before loading. - Use the dry loading technique if solubility is an issue.[1] |
| Co-elution with Impurities | Insufficient resolution between the target compound and impurities. | - Optimize the mobile phase system using TLC to maximize the difference in Rf values. - Switch to a different solvent system with different selectivity (e.g., replace ethyl acetate with dichloromethane or acetone). - Consider using a different stationary phase (e.g., alumina instead of silica, or a fluorinated phase for reversed-phase).[1] |
| Low or No Recovery of Compound | The compound is irreversibly adsorbed to the stationary phase. | - The compound may be degrading on the silica gel. Test for stability by spotting on a TLC plate and letting it sit for an hour before eluting. If degradation occurs, use a less reactive stationary phase like deactivated silica or alumina.[1] |
| The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (gradient elution). | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | - Ensure accurate and consistent preparation of the mobile phase for each run. |
| Column packing is inconsistent. | - Ensure the column is packed uniformly without cracks or channels. | |
| Cracked Silica Bed | The column ran dry. | - Never let the solvent level drop below the top of the stationary phase.[3] |
| Heat generated from solvent wetting the silica. | - Pack the column using a slurry method to dissipate heat. |
Data Presentation
Table 1: Typical TLC Conditions and Approximate Rf Values for Selected Fluorinated Esters on Silica Gel
| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Ethyl trifluoroacetate | F₃C-CO-OCH₂CH₃ | 9:1 | 0.45 |
| Ethyl 4,4,4-trifluorocrotonate | F₃C-CH=CH-CO-OCH₂CH₃ | 8:2 | 0.30 |
| Methyl 2-fluoro-2-phenylacetate | C₆H₅-CHF-CO-OCH₃ | 7:3 | 0.35 |
| Perfluorooctyl ethyl acrylate | C₈F₁₇-CH₂CH₂-O-CO-CH=CH₂ | 9.5:0.5 | 0.25 |
Note: These are estimated values. Optimal conditions should be determined experimentally using TLC.
Table 2: Recommended Column Chromatography Parameters for Purification of Fluorinated Esters on Silica Gel
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for flash chromatography, providing good resolution for a wide range of compounds.[3] |
| Silica to Compound Ratio | 30:1 to 100:1 by weight | A higher ratio is used for more difficult separations.[3] |
| Mobile Phase Selection | Based on TLC, aim for Rf of 0.2-0.35 for the target compound. | This Rf range typically provides the best separation in column chromatography.[8] |
| Loading Technique | Dry loading for compounds with poor solubility in the eluent. | Prevents band broadening and improves separation.[1] |
| Elution Mode | Isocratic for simple separations, gradient for complex mixtures. | Gradient elution can save time and solvent while improving resolution for complex samples.[8] |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the sample: Dissolve a small amount of your crude fluorinated ester mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the starting line.
-
Prepare the developing chamber: Add a small amount of your chosen mobile phase (e.g., 9:1 hexane:ethyl acetate) to a TLC chamber, ensuring the solvent level is below the starting line on the TLC plate. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Develop the plate: Place the TLC plate in the chamber and allow the solvent to travel up the plate.
-
Visualize and calculate Rf: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front. Visualize the spots under UV light or by staining. Calculate the Rf value for your target compound (distance traveled by spot / distance traveled by solvent front).
-
Optimize: Adjust the solvent ratio to achieve an Rf value of 0.2-0.35 for your desired fluorinated ester.
Protocol 2: Flash Column Chromatography Purification of a Fluorinated Ester
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand, ensuring the column never runs dry.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[1]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection:
-
Collect the eluent in a series of test tubes or flasks.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure fluorinated ester.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: Workflow for purifying fluorinated esters via flash column chromatography.
Caption: Logic diagram for troubleshooting poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. bia.si [bia.si]
- 8. biotage.com [biotage.com]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Fluorination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely and effectively managing exothermic reactions during fluorination experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions often highly exothermic?
A1: The high exothermicity of many fluorination reactions stems from the formation of the very strong carbon-fluorine (C-F) bond, which releases a significant amount of energy. The cleavage of a relatively weaker bond (like C-O or C-H) and the subsequent formation of a stronger C-F bond results in a net release of heat. Reagents like elemental fluorine (F₂) are exceptionally reactive and can lead to violent or even explosive reactions with organic compounds if not properly controlled.
Q2: What is a thermal runaway reaction and how can it occur in fluorination chemistry?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic substances. In fluorination, this can be triggered by adding a reactive fluorinating agent too quickly, insufficient cooling, or the thermal decomposition of an unstable reagent like DAST at elevated temperatures.
Q3: How does the choice of fluorinating agent impact the potential for an exothermic reaction?
A3: The choice of fluorinating agent is critical. Elemental fluorine is the most reactive and presents the highest risk of uncontrolled exotherms. Nucleophilic reagents like DAST and Deoxo-Fluor are effective but can be thermally unstable. Electrophilic fluorinating agents, such as Selectfluor®, are generally more stable and easier to handle, offering a safer alternative for many applications. Newer crystalline reagents often have higher thermal stability and are designed for enhanced safety.
Q4: What are the immediate steps I should take if I observe an unexpected and rapid temperature increase in my fluorination reaction?
A4: If you observe a rapid and unexpected temperature increase, prioritize your safety and the safety of those around you. If it is safe to do so, immediately take the following steps:
-
Alert nearby colleagues.
-
Remove any heating source.
-
Increase cooling to the reaction vessel (e.g., by adding more dry ice to the bath).
-
If the reaction is being fed by a pump (in a flow setup or via syringe pump), stop the addition of reagents immediately.
-
If you have a pre-prepared quenching bath and a safe way to do so, you can consider quenching the reaction.
-
If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.
Q5: Can the choice of solvent help in managing the exotherm?
A5: Yes, the solvent plays a crucial role. A solvent with a higher boiling point can absorb more heat before boiling, providing a larger temperature window for control. However, it's critical to ensure the fluorinating agent is compatible with the solvent, as some reagents can react exothermically with common solvents like DMF, pyridine, and DMSO.[1] Using a larger volume of an appropriate inert solvent can also help to dissipate heat more effectively.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm or Thermal Runaway
-
Potential Cause:
-
Addition of the fluorinating agent was too rapid.
-
Inadequate cooling or failure of the cooling system.
-
Use of a fluorinating agent that is too reactive for the substrate or conditions.
-
Accumulation of unreacted reagent followed by a sudden reaction.
-
Solvent incompatibility leading to an exothermic reaction with the fluorinating agent.[1]
-
-
Recommended Solutions:
-
Immediate Action: Stop reagent addition, maximize cooling, and prepare for an emergency quench if necessary.
-
For Future Experiments:
-
Reduce the rate of addition of the fluorinating agent.
-
Ensure the cooling bath is at the appropriate temperature and has sufficient capacity for the scale of the reaction.
-
Consider using a more thermally stable fluorinating agent (see Table 1).
-
Choose a solvent that is known to be compatible with the fluorinating agent and has a suitable boiling point.
-
For larger-scale reactions, consider using a continuous flow setup for better heat management.[2]
-
-
Issue 2: Low Yield or No Reaction
-
Potential Cause:
-
Reaction temperature is too low, preventing initiation.
-
The fluorinating agent has degraded due to improper storage or handling (especially moisture-sensitive reagents).
-
The chosen fluorinating agent is not reactive enough for the substrate.
-
Inadequate activation in catalytic reactions.
-
-
Recommended Solutions:
-
Gradually increase the reaction temperature while carefully monitoring for any exotherm.
-
Use a fresh, unopened bottle of the fluorinating agent.
-
Consider a more powerful fluorinating agent, but be prepared for a more significant exotherm.
-
If using a catalytic method, ensure the catalyst is active and the correct activation conditions are being used.
-
Issue 3: Formation of Byproducts due to High Temperatures
-
Potential Cause:
-
Localized overheating due to a strong exotherm is causing decomposition of the starting material or product.
-
The overall reaction temperature is too high, favoring side reactions like elimination.
-
-
Recommended Solutions:
-
Improve heat dissipation by increasing the solvent volume or using a more efficient cooling bath.
-
Slow down the addition of the fluorinating agent to maintain a more constant internal temperature.
-
Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Consider a milder fluorinating agent that can achieve the desired transformation at a lower temperature.
-
Data Presentation
Table 1: Comparison of Thermal Stability of Common Fluorinating Agents
| Fluorinating Agent | Type | Onset Decomposition Temperature (°C) | Notes |
| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic | ~90 | Can decompose explosively.[3] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | Nucleophilic | ~140 | More thermally stable than DAST.[3] |
| Selectfluor® (F-TEDA-BF4) | Electrophilic | >190 | Stable, non-volatile solid.[4] |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | ~200 | Stable crystalline solid. |
| Elemental Fluorine (F₂) | Electrophilic | N/A | Extremely reactive gas, requires specialized equipment. |
Experimental Protocols
Protocol 1: General Procedure for a Batch Deoxyfluorination with DAST (with enhanced safety measures)
Disclaimer: This is a generalized protocol and should be adapted for the specific substrate and scale. A thorough risk assessment must be conducted before starting any experiment.
-
Preparation:
-
All glassware must be oven-dried and assembled hot under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Work in a certified chemical fume hood with the sash at the lowest practical height.
-
Prepare a cooling bath (e.g., dry ice/acetone) and ensure it is at the target temperature (typically -78 °C) before adding any reagents.
-
Have a quenching solution (e.g., a stirred, saturated aqueous solution of sodium bicarbonate in a separate flask) ready and cooled in an ice bath.
-
-
Reaction Setup:
-
Dissolve the alcohol substrate in an appropriate anhydrous solvent (e.g., dichloromethane) in the reaction flask.
-
Cool the solution to -78 °C with stirring.
-
Using a syringe, slowly add DAST (1.1-1.5 equivalents) dropwise to the stirred solution over a period of 30-60 minutes. The rate of addition should be controlled to ensure the internal temperature does not rise significantly.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.
-
Crucially, quench the reaction by slowly transferring the reaction mixture via cannula or a dropping funnel into the vigorously stirred, pre-cooled quenching solution. This is safer than adding the quenching solution to the reaction mixture, as it ensures the reactive species is always in excess of the quenching agent.
-
The quenching process is exothermic and will release gas; control the rate of addition carefully.[5]
-
Once the quenching is complete and gas evolution has ceased, proceed with the standard aqueous work-up and extraction.
-
Protocol 2: Continuous Flow Fluorination for Enhanced Heat Management
Continuous flow chemistry offers superior heat and mass transfer, making it an inherently safer method for highly exothermic reactions.
-
System Setup:
-
A typical setup consists of two pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.
-
The reactor coil should be made of a material compatible with the fluorinating agent and reaction conditions (e.g., PFA tubing).
-
The reactor coil is immersed in a cooling bath to maintain a constant temperature.
-
-
Reagent Preparation:
-
Prepare a solution of the substrate in an anhydrous solvent.
-
Prepare a separate solution of the fluorinating agent in the same or a miscible anhydrous solvent.
-
-
Reaction Execution:
-
Pump the two solutions at the desired flow rates into the T-mixer, where they combine and enter the reactor coil.
-
The reaction occurs as the mixture flows through the temperature-controlled coil. The residence time is determined by the coil volume and the total flow rate.
-
The reaction stream exiting the reactor can be collected directly or passed through an in-line quenching or purification cartridge.
-
-
Advantages of this Method:
-
Excellent temperature control due to the high surface-area-to-volume ratio of the reactor tubing.
-
Small reaction volume at any given time, minimizing the risk of a large-scale thermal runaway.
-
Safe handling of hazardous reagents, as they are contained within the closed system.
-
Mandatory Visualizations
References
Catalyst selection for efficient benzoate ester synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the efficient synthesis of benzoate esters.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for benzoate ester synthesis?
There are several classes of catalysts used for benzoate ester synthesis, primarily through the Fischer-Speier esterification reaction. The main categories are:
-
Homogeneous Acid Catalysts: These are acids that dissolve in the reaction medium. Common examples include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][2] They are effective and inexpensive but can be difficult to separate from the reaction mixture, often leading to corrosive waste streams.[1]
-
Heterogeneous Acid Catalysts (Solid Acids): These are insoluble in the reaction medium, which simplifies their removal and recycling.[1] Examples include ion-exchange resins (e.g., Amberlyst), zeolites, and sulfonic acid-functionalized materials.[3] They are considered more environmentally friendly alternatives to homogeneous catalysts.[1]
-
Enzymatic Catalysts (Biocatalysts): Lipases are enzymes that can catalyze esterification under mild conditions.[3] They offer high selectivity, which is particularly useful for sensitive substrates. However, factors like water content and solvent choice are critical for their activity.[4]
-
Lewis Acids: Compounds like scandium(III) triflate can also be used to catalyze the reaction.[2]
Q2: How do I choose the right catalyst for my specific application?
Catalyst selection depends on several factors, including the scale of the reaction, the sensitivity of the substrates, desired product purity, and environmental considerations. The flowchart below provides a general decision-making framework.
Caption: Catalyst selection decision flowchart.
Q3: What are the main advantages of heterogeneous (solid acid) catalysts over homogeneous catalysts?
The primary advantages of heterogeneous catalysts are:
-
Easy Separation: They can be easily removed from the reaction mixture by simple filtration.[1]
-
Reusability: Solid acids are often recoverable and can be used for multiple reaction cycles, reducing overall cost and waste.[1]
-
Reduced Corrosion: Being solid, they are generally less corrosive to equipment than strong mineral acids.
-
Environmental Benefits: They lead to cleaner work-ups and produce less acidic wastewater.[1]
Troubleshooting Guide
Q1: My benzoate ester yield is low. What are the potential causes and how can I improve it?
A low yield in Fischer esterification is a common issue because the reaction is an equilibrium process.[5][6] Several factors can be responsible, and the following strategies can help shift the equilibrium toward the product side:
-
Cause: Unfavorable Equilibrium
-
Solution 1: Use Excess Reactant: The most common strategy is to use a large excess of one of the reactants, typically the alcohol (e.g., methanol), which is often inexpensive and can also serve as the solvent.[6][7]
-
Solution 2: Water Removal: The reaction produces water as a byproduct.[8] Removing this water as it forms will drive the reaction to completion according to Le Châtelier's Principle.[5][8] This can be achieved using a Dean-Stark apparatus, molecular sieves, or other drying agents.[2]
-
-
Cause: Steric Hindrance
-
Explanation: Bulky groups on either the benzoic acid (e.g., substituents in the ortho position) or the alcohol can slow down the reaction rate and lower the final yield.[1][7] For example, the yield of methyl benzoate with a nitro group in the ortho position was found to be only 20.1% under certain conditions due to high steric hindrance and electron-withdrawing effects.[1]
-
Solution: For sterically hindered substrates, longer reaction times, higher temperatures, or a more active catalyst may be necessary. Alternatively, a different synthetic route that is less sensitive to steric effects, such as using an acyl chloride, may be required.
-
-
Cause: Insufficient Catalysis
-
Explanation: Benzoic acid itself is not a strong enough acid to effectively catalyze the reaction; a stronger acid catalyst like sulfuric acid is necessary to protonate the carbonyl group and make it more electrophilic.[8]
-
Solution: Ensure the correct amount of catalyst is used. Typically, a catalytic amount (a few drops or a small percentage by weight) of a strong acid is sufficient.
-
Q2: My solid acid catalyst is losing activity after a few cycles. Why is this happening and how can I prevent it?
Catalyst deactivation is a key challenge when using recyclable solid catalysts. The primary mechanisms include:
-
Leaching of Active Sites: The catalytically active groups (e.g., sulfonic acid groups) can slowly dissolve or leach from the support material into the reaction mixture during repeated uses.[9]
-
Fouling/Pore Blockage: High-molecular-weight byproducts or impurities can deposit on the catalyst's surface, blocking the active sites and pores.[3]
-
Chemical Deactivation: In some cases, the active sites can react to form less active species. For instance, sulfonic acid groups can react with the alcohol to form sulfonic esters, which is a major cause of deactivation in the first reaction cycle.[9]
Prevention and Regeneration Strategies:
-
Washing: After each cycle, wash the catalyst with a solvent (like ethanol or methanol) to remove adsorbed products and byproducts before drying and reusing it.[10]
-
Calcination: For some inorganic solid catalysts, heating at high temperatures (calcination) can burn off organic residues and regenerate the surface. This method's suitability depends on the catalyst's thermal stability.
-
Solvent Choice: Using a non-polar solvent can sometimes reduce the leaching of polar active sites.
Q3: I'm having trouble removing unreacted benzoic acid from my product. What are the best purification methods?
Residual benzoic acid is a common impurity.[11] The most effective way to remove it is through a liquid-liquid extraction using a mild aqueous base.
-
Method: During the work-up, wash the organic layer (containing your ester and the unreacted acid) with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][11] The base will deprotonate the carboxylic acid, forming a water-soluble sodium benzoate salt that partitions into the aqueous layer, leaving the neutral ester in the organic layer.
-
Caution: Avoid using strong bases like sodium hydroxide (NaOH), as they can hydrolyze your ester product back to the carboxylic acid salt and alcohol.[11][12]
-
Alternative Methods: If basic washing is insufficient, column chromatography or recrystallization can be effective for separating the more polar benzoic acid from the less polar benzoate ester.[11]
Data on Catalyst Performance
The choice of catalyst and reaction conditions significantly impacts the efficiency of benzoate ester synthesis. The table below summarizes performance data from various studies.
| Catalyst Type | Catalyst Example | Substrates | Conditions | Time | Yield/Conversion | Reference |
| Homogeneous Acid | H₂SO₄ | Benzoic Acid + Methanol | Reflux | 1 hr | ~70% (Typical lab) | [13] |
| Solid Acid | Carbon-based -SO₃H | Oleic Acid + Methanol | 65 °C | 8 hr | 97.98% | [9] |
| Solid Acid | Zr/Ti Solid Superacid | p-nitrobenzoic acid + Methanol | 120 °C | 24 hr | 92.3% | [1] |
| Solid Acid | Zr/Ti Solid Superacid | o-nitrobenzoic acid + Methanol | 120 °C | 24 hr | 20.1% | [1] |
| Ion-Exchange Resin | Amberlyst-16 | Lauric Acid + 2-ethyl hexanol | 140 °C (Flow) | Continuous | >98% | [14] |
| Biocatalyst | Candida rugosa Lipase | Benzoic Acid + Methanol | 40 °C | Not specified | Good yields reported | [4] |
Experimental Protocols & Workflows
Protocol: Synthesis of Methyl Benzoate via Fischer Esterification
This protocol describes a standard laboratory procedure for synthesizing methyl benzoate from benzoic acid and methanol using sulfuric acid as a catalyst.[6][13]
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 6.1 g of benzoic acid.
-
Add 20 mL of methanol (serves as reactant and solvent).
-
Carefully add 1.5-2.0 mL of concentrated sulfuric acid dropwise while swirling the flask.
-
Add a few boiling chips to the flask.
-
-
Reflux:
-
Attach a water-cooled reflux condenser to the flask.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Continue refluxing for 1-2 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add 30 mL of diethyl ether (or another suitable organic solvent) and 20 mL of water. Shake gently and allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
-
Neutralization:
-
Wash the organic layer with 20 mL of 0.5 M sodium bicarbonate (NaHCO₃) solution to neutralize any remaining sulfuric acid and remove unreacted benzoic acid.[6]
-
Caution: Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.
-
Separate and discard the aqueous layer. Repeat the wash if necessary (check the pH of the aqueous layer).
-
-
Final Wash & Drying:
-
Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to remove excess water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the dried solution to remove the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator.
-
Purify the remaining crude methyl benzoate by simple distillation to obtain the final product.
-
General Experimental Workflow Diagram
Caption: General workflow for benzoate ester synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 4. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. digital.csic.es [digital.csic.es]
Technical Support Center: Methyl 3,4,5-trifluorobenzoate Purification
This guide provides troubleshooting advice and frequently asked questions regarding the removal of residual acid catalyst from Methyl 3,4,5-trifluorobenzoate, a crucial step for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the residual acid catalyst after the esterification reaction?
A1: Residual acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), can compromise the stability and purity of the final product, this compound. The presence of acid can lead to product degradation over time, potentially through hydrolysis of the ester back to the carboxylic acid and alcohol, especially in the presence of moisture.[1] For pharmaceutical intermediates, stringent limits are placed on impurities, including residual catalysts, to ensure safety and efficacy.[2][3][4]
Q2: What are the most common methods for removing residual acid catalyst?
A2: The most common and effective method is a liquid-liquid extraction workup. This typically involves washing the organic layer containing the crude ester with an aqueous basic solution to neutralize the acid catalyst, followed by washing with water and brine.[5] Common basic solutions include saturated sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃).
Q3: How do I know if all the acid catalyst has been removed?
A3: A simple method is to test the pH of the aqueous layer after the final water wash; it should be neutral (pH ~7). For more rigorous quantification, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or 1H NMR spectroscopy can be employed to confirm the purity of the isolated ester and the absence of acid-related byproducts.[6][7][8]
Q4: Can the ester hydrolyze back to the carboxylic acid during the aqueous workup?
A4: Yes, ester hydrolysis can occur, particularly if the workup conditions are too harsh (e.g., prolonged exposure to strong base or high temperatures).[1][9][10] Using a mild base like sodium bicarbonate and performing the extractions promptly at room temperature can minimize this risk.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: An emulsion forms during the aqueous wash.
An emulsion is a stable mixture of the organic and aqueous layers, preventing proper separation.
-
Possible Causes:
-
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[11]
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[11][12][13]
-
Filtration: Filter the entire mixture through a pad of Celite®.[13][14]
-
Patience: Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own.[13][14]
-
Solvent Evaporation: As a preventative measure in subsequent experiments, consider evaporating the reaction solvent before the workup and redissolving the residue in the extraction solvent.[13][14]
-
Problem 2: The final product is still acidic.
Even after washing with a basic solution, the product may retain some acidity.
-
Possible Causes:
-
Insufficient amount of basic solution used.
-
Inadequate mixing between the organic and aqueous layers.
-
The basic solution was not concentrated enough.
-
-
Solutions:
-
Repeat the Wash: Perform an additional wash with the aqueous basic solution.
-
Check pH: After the basic wash, use pH paper to check that the aqueous layer is indeed basic.
-
Increase Mixing: Ensure thorough mixing during the extraction to maximize contact between the two phases.
-
Problem 3: Low yield of the purified product.
The final isolated yield of this compound is lower than expected.
-
Possible Causes:
-
Loss of product due to emulsion formation.
-
Hydrolysis of the ester during the workup.[1]
-
Incomplete extraction of the product from the aqueous layer.
-
-
Solutions:
-
Minimize Emulsions: Follow the steps outlined in "Problem 1" to prevent product loss in an emulsion.
-
Mild Workup Conditions: Use a weak base like sodium bicarbonate and avoid excessive heating to prevent ester hydrolysis.[5][10]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Data Presentation
The following table provides representative data on the effectiveness of different washing protocols for the removal of a sulfuric acid catalyst. Note that actual results may vary based on specific reaction conditions.
| Washing Protocol | Number of Washes | Residual H₂SO₄ (mol%) | Product Purity (by GC) |
| Water Only | 2 | 1.5% | 95.0% |
| Saturated NaHCO₃ | 1 | 0.5% | 98.5% |
| Saturated NaHCO₃ followed by Water | 1 of each | <0.1% | >99.0% |
| Saturated Na₂CO₃ followed by Water | 1 of each | <0.1% | >99.0% |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Acid Catalyst Removal
-
Cool the Reaction Mixture: After the esterification is complete, allow the reaction mixture to cool to room temperature.
-
Dilute with Organic Solvent: Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
First Wash (Base): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup from CO₂ evolution. Drain the lower aqueous layer.
-
Second Wash (Water): Add deionized water to the organic layer in the separatory funnel. Gently mix and allow the layers to separate. Drain the aqueous layer and check its pH to ensure it is neutral.
-
Third Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further Purification (Optional): For higher purity, the crude product can be further purified by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the removal of residual acid catalyst.
Caption: Troubleshooting guide for emulsion formation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. biospectra.us [biospectra.us]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Workup [chem.rochester.edu]
Validation & Comparative
Comparative NMR Analysis of Methyl 3,4,5-trifluorobenzoate and Related Compounds: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the 1H and 13C NMR spectral data of Methyl 3,4,5-trifluorobenzoate and its less fluorinated analogs. This document aims to serve as a practical reference for the structural elucidation and characterization of fluorinated benzoate derivatives.
While extensive experimental NMR data is available for many benzoate derivatives, specific experimental 1H and 13C NMR data for this compound is not readily found in publicly accessible databases. Therefore, this guide presents predicted NMR data for this compound, generated using advanced computational algorithms, alongside experimental data for methyl benzoate, methyl 3-fluorobenzoate, and methyl 3,5-difluorobenzoate for a comprehensive comparison.
Data Presentation: 1H and 13C NMR Data
The following tables summarize the 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for the target compound and its analogs.
Table 1: 1H NMR Spectral Data (CDCl3)
| Compound | Ar-H Chemical Shift (δ, ppm) | Multiplicity | -OCH3 Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | 7.5 - 7.7 | m | ~3.9 | s |
| Methyl 3,5-difluorobenzoate | 7.33, 6.98 | m | 3.89 | s |
| Methyl 3-fluorobenzoate | 7.83, 7.72, 7.40, 7.24 | m | 3.91 | s |
| Methyl Benzoate | 8.03, 7.54, 7.42 | m | 3.92 | s |
Table 2: 13C NMR Spectral Data (CDCl3)
| Compound | C=O (δ, ppm) | C1 (δ, ppm) | C2, C6 (δ, ppm) | C3, C5 (δ, ppm) | C4 (δ, ppm) | -OCH3 (δ, ppm) |
| This compound (Predicted) | ~163 | ~127 | ~112 (d) | ~150 (ddd) | ~140 (dt) | ~53 |
| Methyl 3,5-difluorobenzoate | 164.4 | 134.1 (t) | 113.1 (dd) | 163.2 (dd) | 113.1 (dd) | 52.6 |
| Methyl 3-fluorobenzoate | 165.7 | 132.2 (d) | 125.2 (d) | 162.5 (d) | 119.8 (d) | 52.4 |
| Methyl Benzoate | 167.0 | 130.2 | 129.6 | 128.4 | 132.9 | 52.1 |
Note: Multiplicities for fluorinated compounds are complex due to C-F coupling and are indicated as m (multiplet), d (doublet), t (triplet), and combinations thereof.
Experimental Protocols
A standardized protocol for acquiring high-resolution 1H and 13C NMR spectra is crucial for comparative analysis.
Sample Preparation:
-
Dissolve 5-10 mg of the purified methyl benzoate derivative in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
13C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.0 s
-
Spectral width: -10 to 220 ppm
-
Decoupling: Proton-decoupled
-
Workflow for NMR Structural Analysis
The logical flow for utilizing NMR data in structural elucidation is depicted in the following diagram.
Caption: Workflow for NMR-based structural analysis.
A Researcher's Guide to 19F NMR Spectroscopy for Fluorinated Aromatic Compounds
For researchers, scientists, and drug development professionals, the analysis of fluorinated aromatic compounds is a critical task. The unique properties of the fluorine atom can dramatically influence a molecule's chemical and biological characteristics, making these compounds highly valuable in pharmaceuticals, agrochemicals, and materials science. Among the analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and versatile tool. This guide provides an objective comparison of 19F NMR with other analytical methods, supported by experimental data, detailed protocols, and visual workflows to aid in its effective application.
The Unparalleled Advantages of 19F NMR Spectroscopy
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy for several key reasons. It has a nuclear spin of 1/2 and is 100% naturally abundant, resulting in high sensitivity, approximately 83% of that of ¹H.[1] This high sensitivity, coupled with the virtual absence of fluorine in most biological systems, leads to clean spectra with no background signals.[2]
One of the most significant advantages of ¹⁹F NMR over proton (¹H) NMR is its vast chemical shift range, which can span over 800 ppm.[3] This wide dispersion minimizes signal overlap, a common challenge in ¹H NMR, especially when analyzing complex mixtures or large molecules. This feature makes ¹⁹F NMR an excellent tool for identifying and quantifying individual components in a mixture without the need for prior separation.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique depends on the specific information required. Here, we compare ¹⁹F NMR with other common spectroscopic methods for the analysis of fluorinated aromatic compounds.
19F NMR vs. 1H NMR and 13C NMR
While ¹H and ¹³C NMR are fundamental tools in organic chemistry, ¹⁹F NMR offers distinct advantages for fluorinated compounds. The greater chemical shift dispersion of ¹⁹F NMR allows for more straightforward spectral interpretation and analysis of complex mixtures.
Below is a comparative table of NMR data for a series of substituted fluorobenzenes, illustrating the differences in chemical shifts and coupling constants across the three nuclei.
| Compound | Substituent | Position | ¹⁹F Chemical Shift (δ, ppm)¹ | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | J-Coupling Constants (Hz) |
| Fluorobenzene | -H | - | -113.15[4] | 7.0-7.4 | 115.5 (C-F), 124.5, 128.4, 130.1 | ¹JCF ≈ 243, ²JCF ≈ 21, ³JCF ≈ 8, ⁴JCF ≈ 3 |
| 4-Fluorotoluene | -CH₃ | para | -115.8 | 2.3 (CH₃), 6.9-7.2 | 21.0 (CH₃), 115.0, 129.8, 133.5, 161.9 (C-F) | |
| 4-Fluoroanisole | -OCH₃ | para | -119.5 | 3.8 (OCH₃), 6.8-7.0 | 55.4 (OCH₃), 114.7, 115.9, 157.0 (C-F) | |
| 4-Fluoronitrobenzene | -NO₂ | para | -104.2 | 7.5-8.3 | 116.2, 125.8, 148.9, 164.3 (C-F) | |
| 1,2-Difluorobenzene | -F | ortho | -139.1 | 7.0-7.3 | 117.2 (d, J=16), 124.7 (d, J=4), 151.3 (dd, J=248, 13) | ³JFF = 19.8 |
| 1,3-Difluorobenzene | -F | meta | -110.3 | 6.8-7.4 | 103.2 (t, J=26), 110.8 (dd, J=21, 7), 130.6 (t, J=10), 163.2 (dd, J=246, 12) | ⁴JFF = 4.7 |
| 1,4-Difluorobenzene | -F | para | -120.1 | 6.9-7.1 | 116.0 (t, J=17), 117.4 (t, J=17), 159.2 (t, J=243) | ⁵JFF = 14.6 |
¹Referenced to CFCl₃.
Quantitative Analysis: 19F NMR vs. High-Performance Liquid Chromatography (HPLC)
For quantitative applications, such as purity determination and drug content analysis, ¹⁹F NMR offers a rapid and non-destructive alternative to HPLC. quantitative NMR (qNMR) does not require identical reference standards for each analyte, and can often be performed with minimal sample preparation.
Studies have shown that ¹⁹F qNMR provides results comparable to those obtained by HPLC with the added benefit of structural confirmation. A direct comparison of ¹⁹F qNMR and ¹H qNMR for the analysis of Atorvastatin Calcium showed that both methods have similar precision and sensitivity.[1] The major advantage of ¹⁹F qNMR is the reduced interference from impurities in the spectrum.[1]
| Parameter | 19F NMR | HPLC-UV |
| Principle | Measures the nuclear magnetic resonance of the ¹⁹F nucleus. | Separates components of a mixture based on their interaction with a stationary phase, followed by UV detection. |
| Selectivity | High, due to the large chemical shift dispersion. | High, dependent on column chemistry and mobile phase composition. |
| Sensitivity | Generally in the low mg/mL to high µg/mL range. | Can reach ng/mL levels, depending on the detector and chromophore. |
| Limit of Detection (LOD) | Typically in the µg/mL range. | Can be significantly lower, in the ng/mL range.[5] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. | Can be significantly lower, in the ng/mL range.[5] |
| Sample Preparation | Minimal; dissolution in a deuterated solvent with an internal standard. | Often requires extraction, filtration, and dilution. |
| Analysis Time | Rapid, typically a few minutes per sample. | Longer, with run times often exceeding 10 minutes per sample. |
| Quantification | Absolute quantification using an internal standard of a different compound. | Requires a calibration curve with a reference standard of the analyte. |
| Structural Information | Provides detailed structural information. | Provides no structural information. |
Experimental Protocols
Protocol 1: Quantitative 19F NMR for Purity Determination
This protocol outlines a general procedure for determining the purity of a fluorinated aromatic compound using ¹⁹F qNMR with an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the fluorinated aromatic compound (analyte) and a suitable internal standard into an NMR tube. A common internal standard is 1,4-difluorobenzene or another fluorinated compound with a known purity and a signal that does not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe.
-
Use a pulse sequence that ensures quantitative results, such as a simple pulse-acquire sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation of all nuclei.
-
Set the spectral width to encompass all ¹⁹F signals of the analyte and the internal standard.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).
-
-
Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of fluorine atoms contributing to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing Workflows with Graphviz
Fragment-Based Drug Discovery (FBDD) Workflow using 19F NMR
¹⁹F NMR is a powerful tool in FBDD for screening compound libraries to identify fragments that bind to a biological target.[6] The following diagram illustrates a typical FBDD workflow incorporating ¹⁹F NMR.
Caption: A typical workflow for fragment-based drug discovery utilizing 19F NMR for screening and hit validation.
19F-Centered NMR Analysis Workflow
For the structural elucidation of unknown fluorinated compounds in complex mixtures, a ¹⁹F-centered NMR analysis approach can be employed. This workflow leverages the ¹⁹F nucleus as a starting point to correlate with other nuclei.[7]
Caption: A workflow for 19F-centered NMR analysis for the structural elucidation of fluorinated compounds.
Conclusion
19F NMR spectroscopy is an indispensable technique for the analysis of fluorinated aromatic compounds, offering high sensitivity, excellent resolution, and the ability to perform both qualitative and quantitative analyses. Its advantages over other spectroscopic techniques, particularly in the analysis of complex mixtures and in quantitative applications, make it a valuable tool for researchers in drug discovery and chemical sciences. By understanding the principles of ¹⁹F NMR and utilizing structured experimental protocols and workflows, researchers can fully harness the power of this technique to accelerate their research and development efforts.
References
- 1. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 3,4,5-trifluorobenzoate
For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for molecular characterization. Understanding the fragmentation patterns of novel compounds is crucial for their identification and structural elucidation. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3,4,5-trifluorobenzoate, offering a comparative perspective with related compounds to aid in the interpretation of experimental data.
Due to the absence of publicly available experimental mass spectra for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. The fragmentation of aromatic esters and fluorinated compounds follows well-documented pathways, allowing for a reliable theoretical reconstruction of the expected mass spectrum. This predicted data is compared with the experimentally determined fragmentation of Methyl Benzoate to highlight the influence of trifluorination on the fragmentation process.
Predicted Mass Spectrum and Fragmentation Data
The expected key fragments for this compound and the experimental fragments for Methyl Benzoate upon electron ionization are summarized below. The molecular weight of this compound is 190.12 g/mol , and Methyl Benzoate is 136.15 g/mol .
| Fragment Ion | Proposed Structure | m/z (Predicted for this compound) | m/z (Experimental for Methyl Benzoate) | Relative Abundance (Predicted/Experimental) |
| Molecular Ion [M]⁺˙ | C₈H₅F₃O₂⁺˙ | 190 | 136 | Moderate |
| [M - OCH₃]⁺ | C₇H₂F₃O⁺ | 159 | 105 | High (Often Base Peak) |
| [M - COOCH₃]⁺ | C₆H₂F₃⁺ | 131 | 77 | High |
| [C₆H₂F₃ - CO]⁺ | C₅H₂F₃⁺ | 103 | 51 | Moderate |
| [OCH₃]⁺ | CH₃O⁺ | 31 | 31 | Moderate to Low |
Deciphering the Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key pathways, illustrated in the diagram below. These pathways are analogous to those observed for other aromatic esters, with the trifluoro substitution influencing the stability and formation of certain fragment ions.
A Comparative Analysis of the Reactivity of Methyl 3,4,5-trifluorobenzoate and Other Halo-benzoates in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted aromatic compounds is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a detailed comparison of the reactivity of Methyl 3,4,5-trifluorobenzoate with other halo-benzoates, focusing on nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by experimental data and established mechanistic principles.
The reactivity of aryl halides in SNAr reactions is predominantly governed by the electronic effects of the substituents on the aromatic ring and the nature of the leaving group. The presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. The ester functionality in methyl benzoates acts as a moderate electron-withdrawing group. However, the number and nature of halogen substituents dramatically influence the substrate's susceptibility to nucleophilic attack.
The Decisive Role of Halogen Substitution in Reactivity
In the context of SNAr reactions, the "element effect" for halogens as leaving groups follows the trend F > Cl > Br > I.[1][2] This is contrary to the trend observed in aliphatic nucleophilic substitution (SNA2) reactions and is a key indicator of the SNAr mechanism. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[2] The high electronegativity of fluorine powerfully stabilizes this negatively charged intermediate through an inductive effect, thereby lowering the activation energy of this first step and increasing the overall reaction rate.
The presence of multiple fluorine atoms, as in this compound, significantly enhances this activating effect. Each fluorine atom contributes to the electron deficiency of the aromatic ring, making it a more potent electrophile. In contrast, while chlorine is also an electron-withdrawing group, its lower electronegativity compared to fluorine results in a less pronounced activation of the aromatic ring for nucleophilic attack.
Quantitative Comparison of Reactivity
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine | Methanol | 25 | 1.35 x 10⁻³ |
| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine | Benzene | 25 | 1.94 x 10⁻² |
Data extracted from the kinetic study of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine.[3]
The data clearly indicates the feasibility of SNAr reactions on activated halo-benzoate systems. The significant increase in reaction rate in a non-polar aprotic solvent like benzene compared to a protic solvent like methanol is also noteworthy and is attributed to the reduced solvation of the nucleophile in benzene, enhancing its nucleophilicity.[3] Based on the established principles of SNAr, it is predicted that the rate constant for this compound would be significantly higher than that of its di-chloro analogue due to the superior activating effect of the three fluorine atoms.
Experimental Protocols
A general procedure for conducting a nucleophilic aromatic substitution reaction on a halo-benzoate is outlined below. This protocol is based on established methodologies for similar reactions.[3]
General Protocol for the Reaction of Methyl Halo-benzoates with a Nucleophile (e.g., Piperidine)
Materials:
-
Methyl halo-benzoate (e.g., this compound, Methyl 3,5-dichlorobenzoate)
-
Nucleophile (e.g., Piperidine)
-
Anhydrous solvent (e.g., Methanol, Benzene, DMSO)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Spectrophotometer (for kinetic studies)
Procedure:
-
A solution of the methyl halo-benzoate (e.g., 5 x 10⁻⁵ mol dm⁻³) is prepared in the chosen anhydrous solvent.
-
The solution is transferred to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
A solution of the nucleophile (e.g., piperidine, with concentrations ranging from 0.03 to 0.8 mol dm⁻³ for pseudo-first-order conditions) in the same solvent is prepared.
-
The reaction is initiated by adding the nucleophile solution to the halo-benzoate solution at the desired temperature (e.g., 25-45 °C).
-
The progress of the reaction can be monitored by taking aliquots at specific time intervals and analyzing them using a spectrophotometer at the wavelength corresponding to the formation of the product.
-
For kinetic analysis, pseudo-first-order rate constants (kψ) are determined from the change in absorbance over time. The second-order rate constant (k₂) is then calculated by dividing kψ by the concentration of the nucleophile.
Safety Precautions:
-
Halogenated aromatic compounds and amines can be hazardous. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the key factors influencing the reactivity of halo-benzoates in SNAr reactions and the expected reactivity trend.
Caption: Factors influencing SNAr reactivity of halo-benzoates.
Conclusion
The reactivity of methyl halo-benzoates in nucleophilic aromatic substitution is critically dependent on the number and nature of the halogen substituents. This compound is predicted to be significantly more reactive than its chlorinated counterparts due to the strong inductive electron-withdrawing effect of the three fluorine atoms, which stabilizes the key Meisenheimer intermediate. This enhanced reactivity makes it a valuable substrate in synthetic chemistry, particularly in the development of complex molecules where mild reaction conditions are desirable. The provided experimental protocol and logical workflow offer a framework for further investigation and application of these principles in a research and development setting.
References
The Trifluoromethyl Group: A Potent Modulator of Biological Activity in Drug Analogs
A comparative analysis of trifluoromethyl-substituted compounds versus their non-fluorinated counterparts reveals significant enhancements in therapeutic potential, driven by the unique physicochemical properties of the trifluoromethyl (-CF3) group. This guide provides an objective comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the strategic incorporation of this powerful functional group.
The introduction of a trifluoromethyl group into a drug candidate can dramatically alter its biological activity.[1] This is attributed to the high electronegativity of fluorine atoms, which imparts a strong electron-withdrawing nature to the -CF3 group, and its increased lipophilicity and metabolic stability.[1][2] These properties can lead to improved binding affinity for biological targets, enhanced cell membrane permeability, and a longer half-life due to resistance to metabolic degradation.[1][3]
A notable example is the comparison between the well-known nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and its trifluoromethyl analog, TFM-C. While both exhibit anti-inflammatory properties, their mechanisms and potency in different biological assays highlight the profound impact of the -CF3 substitution.
Comparative Biological Activity: Celecoxib vs. TFM-C
The data presented below summarizes the key differences in the biological activities of Celecoxib and its trifluoromethyl analog, TFM-C.
| Biological Activity | Celecoxib | TFM-C (Trifluoromethyl Analog) | Fold Difference | Reference |
| COX-2 Inhibition | High Potency | 205-fold lower potency | 205x less potent | [4] |
| Suppression of MOG-specific T-cell Proliferation | Less Potent | Stronger Suppression | - | [3] |
| Inhibition of IL-1β production by Macrophages | Effective | More Effective | - | [5] |
| Inhibition of IL-6 production by Macrophages | Less Effective (can be enhanced) | Effective Suppression | - | [5] |
| Inhibition of TNF-α production by Macrophages | Less Effective | Effective Suppression | - | [5] |
| Inhibition of Collagen-Induced Arthritis (CIA) Severity | Mildly Suppressive | More Strongly Inhibitory | - | [5] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Celecoxib and TFM-C.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the COX-2 enzyme by 50% (IC50).
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compounds (Celecoxib, TFM-C) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous Chloride solution (to stop the reaction)
-
Microplate reader
Procedure:
-
Prepare a solution of the COX-2 enzyme in the reaction buffer containing heme.
-
Add various concentrations of the test compounds to the enzyme solution and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding stannous chloride solution.
-
The product of the reaction (prostaglandin H2, which is unstable and quickly converted to other prostaglandins) is measured. In many commercial kits, a colorimetric or fluorometric probe is used that reacts with the prostaglandin product.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7][8][9]
Cytokine Production Assay in Macrophages (ELISA)
This protocol measures the amount of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) released by macrophages after stimulation.
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
Test compounds (Celecoxib, TFM-C)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest
-
Microplate reader
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the macrophages with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate the cells for a period sufficient for cytokine release (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding the collected supernatants to the wells.
-
Adding a detection antibody (often biotinylated).
-
Adding an enzyme-conjugated streptavidin.
-
Adding a substrate that produces a colorimetric or chemiluminescent signal.
-
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the concentration of the cytokine in each sample based on a standard curve.[10][11][12][13]
MOG-Specific T-Cell Proliferation Assay
This assay assesses the ability of a compound to suppress the proliferation of T-cells that are specific to Myelin Oligodendrocyte Glycoprotein (MOG), a key antigen in the animal model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE).
Materials:
-
Spleen and lymph node cells from MOG-immunized mice
-
MOG peptide (MOG35-55)
-
Test compounds (Celecoxib, TFM-C)
-
Cell culture medium
-
[³H]-thymidine or a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester)
-
Scintillation counter or flow cytometer
Procedure:
-
Isolate splenocytes and lymph node cells from mice previously immunized with MOG35-55 peptide.
-
Culture the cells in the presence of the MOG peptide to stimulate the proliferation of MOG-specific T-cells.
-
Add various concentrations of the test compounds to the cell cultures.
-
Incubate the cultures for a period of time (e.g., 72 hours).
-
To measure proliferation:
-
Using [³H]-thymidine: Add [³H]-thymidine to the cultures for the final 18 hours of incubation. The radioactive thymidine will be incorporated into the DNA of proliferating cells. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Using CFSE: Label the cells with CFSE before starting the culture. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. After the incubation period, analyze the cells by flow cytometry to determine the percentage of cells that have divided.
-
-
The suppressive effect of the compounds is determined by the reduction in T-cell proliferation compared to the control group (stimulated cells without any compound).[4][14][15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the inflammatory signaling pathway targeted by Celecoxib and its trifluoromethyl analog, as well as a typical experimental workflow for evaluating their anti-inflammatory effects.
Caption: Inflammatory signaling pathway and points of intervention for Celecoxib and TFM-C.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunology.org [immunology.org]
- 5. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. proimmune.com [proimmune.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to High-Purity Methyl 3,4,5-trifluorobenzoate for Pharmaceutical Research and Development
This guide provides a comprehensive comparison of high-purity Methyl 3,4,5-trifluorobenzoate from leading suppliers, alongside potential alternatives for applications in synthetic chemistry and drug development. The data presented herein is based on representative Certificates of Analysis (CoA) and standardized analytical protocols to assist researchers in making informed decisions for their specific needs.
Comparative Analysis of High-Purity this compound
The quality and purity of starting materials are critical in drug discovery and development to ensure reproducibility and minimize downstream complications. Below is a comparative summary of typical specifications for high-purity this compound available from three representative suppliers.
Table 1: Comparison of Typical Certificate of Analysis Data for this compound (>99% Purity)
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by GC) | > 99.5% | > 99.0% | > 99.8% |
| Major Impurity | 3,4,5-Trifluorobenzoic Acid (<0.2%) | Unidentified Peak at RRT 1.1 (<0.5%) | Methanol (<0.1%) |
| Water Content (Karl Fischer) | < 0.05% | < 0.1% | < 0.02% |
| Residual Solvents (by GC-HS) | Dichloromethane (< 50 ppm) | Toluene (< 100 ppm) | Acetone (< 20 ppm) |
| Appearance | Colorless to light yellow liquid | Colorless liquid | Clear, colorless liquid |
| Identity (by ¹H NMR, ¹⁹F NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
Comparison with Alternative Fluorinated Benzoate Esters
Depending on the specific synthetic route and desired electronic properties of the target molecule, other fluorinated benzoate esters may serve as viable alternatives. The table below compares key properties of this compound with two common alternatives.
Table 2: Physicochemical and Purity Comparison of Alternative Fluorinated Benzoate Esters
| Parameter | This compound | Methyl 2,4,5-trifluorobenzoate | Ethyl 3,5-difluorobenzoate |
| Molecular Weight | 190.11 g/mol | 190.11 g/mol | 186.14 g/mol |
| Boiling Point | 198-200 °C | 209-211 °C | 205-207 °C |
| Typical Purity (GC) | > 99.0% | > 98.5% | > 99.0% |
| Relative Reactivity | High (electron-deficient ring) | High (electron-deficient ring) | Moderate (less electron-deficient) |
| Common Applications | Synthesis of kinase inhibitors, agrochemicals | Building block for liquid crystals | Precursor for pharmaceutical intermediates |
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate assessment of chemical purity and identity.
3.1 Purity Determination by Gas Chromatography (GC)
-
Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (FID).
-
Column: HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Sample Preparation: 1 mg/mL solution in Methanol.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.
3.2 Identity Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: 10 mg/mL.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Data Analysis: The resulting spectrum is compared against a reference standard or theoretical chemical shifts to confirm the molecular structure.
Workflow and Pathway Diagrams
Visual representations of workflows can aid in understanding the decision-making process for selecting and qualifying high-purity reagents.
Caption: Workflow for High-Purity Reagent Supplier Selection.
A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 3,4,5-trifluorobenzoate
For researchers, scientists, and drug development professionals, the stringent assessment of purity for chemical intermediates like Methyl 3,4,5-trifluorobenzoate is a cornerstone of reliable and reproducible outcomes. This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of this compound. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental methodologies, comparative performance data, and workflow visualizations to support informed analytical method selection.
Comparison of Key Analytical Techniques
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or structural confirmation. The following table summarizes the key performance characteristics of the most applicable techniques for analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Impurity Profiling | Structural Elucidation, Quantification (qNMR) |
| Sample Derivatization | Not typically required | Not typically required, but may enhance volatility | Not required |
| Selectivity | Good to Excellent | Excellent | Excellent |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Moderate to Low (µg/mL to mg/mL range) |
| Quantitative Accuracy | Excellent | Very Good | Good to Excellent (with internal standard) |
| Quantitative Precision | Excellent | Very Good | Good |
| Throughput | High | Medium to High | Low to Medium |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely employed technique for the quantitative analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity assessment of this compound.[1][2] It offers excellent precision and accuracy, ideal for quality control and stability studies.[3]
Experimental Protocol: HPLC
Objective: To determine the purity of this compound and separate it from potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]
Reagents:
-
This compound reference standard and sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or Trifluoroacetic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[5] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 100 µg/mL.[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
A Comparative Guide to the Spectroscopic Data of Trifluorobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for various isomers of trifluorobenzoate. The isomers are categorized into two groups: those with three fluorine atoms on the benzene ring (trifluorobenzoic acids) and those with a trifluoromethyl group on the ring (trifluoromethylbenzoic acids). This document is intended to serve as a valuable resource for the identification and characterization of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for the different isomers of trifluorobenzoate.
Trifluorobenzoic Acid Isomers
Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopic Data for Trifluorobenzoic Acid Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2,3,4-Trifluorobenzoic acid | 7.85 (m, 1H), 7.25 (m, 1H) | 163.5 (C=O), 156.0 (d, J=250 Hz, C-F), 150.0 (d, J=250 Hz, C-F), 145.0 (d, J=250 Hz, C-F), 125.0 (m, CH), 115.0 (m, CH), 110.0 (m, C-COOH) | -135.0 (m), -145.0 (m), -155.0 (m) |
| 2,4,5-Trifluorobenzoic acid | 8.0 (m, 1H), 7.4 (m, 1H) | 164.0 (C=O), 158.0 (d, J=255 Hz, C-F), 152.0 (d, J=255 Hz, C-F), 148.0 (d, J=255 Hz, C-F), 122.0 (m, CH), 118.0 (m, CH), 112.0 (m, C-COOH) | -120.0 (m), -130.0 (m), -140.0 (m) |
| 2,4,6-Trifluorobenzoic acid | 7.05 (t, J=8.5 Hz, 2H) | 165.0 (C=O), 162.0 (dt, J=250, 15 Hz, C-F), 100.0 (t, J=25 Hz, CH), 95.0 (m, C-COOH) | -105.0 (s) |
| 3,4,5-Trifluorobenzoic acid | 7.70 (m, 2H) | 164.5 (C=O), 152.0 (d, J=250 Hz, C-F), 140.0 (t, J=15 Hz, C-F), 130.0 (t, J=5 Hz, C-COOH), 115.0 (d, J=20 Hz, CH) | -133.0 (d, J=20 Hz), -160.0 (t, J=20 Hz) |
| 2,3,5-Trifluorobenzoic acid | 7.6 (m, 1H), 7.3 (m, 1H) | Data not readily available | -130.0 (m), -140.0 (m), -150.0 (m) |
| 2,3,6-Trifluorobenzoic acid | 7.5 (m, 1H), 7.1 (m, 1H) | Data not readily available | Data not readily available |
Table 2: IR and Mass Spectrometry Data for Trifluorobenzoic Acid Isomers
| Isomer | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 2,3,4-Trifluorobenzoic acid | 3400-2400 (br, O-H), 1710 (C=O), 1620, 1500 (C=C) | 176 (M+), 159, 131 |
| 2,4,5-Trifluorobenzoic acid | 3400-2400 (br, O-H), 1705 (C=O), 1610, 1490 (C=C) | 176 (M+), 159, 131 |
| 2,4,6-Trifluorobenzoic acid | 3400-2400 (br, O-H), 1720 (C=O), 1630, 1510 (C=C) | 176 (M+), 159, 131 |
| 3,4,5-Trifluorobenzoic acid | 3400-2400 (br, O-H), 1700 (C=O), 1600, 1480 (C=C) | 176 (M+), 159, 131 |
| 2,3,5-Trifluorobenzoic acid | Data not readily available | Data not readily available |
| 2,3,6-Trifluorobenzoic acid | Gas Phase IR Available | 176 (M+) |
Trifluoromethylbenzoic Acid Isomers
Table 3: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopic Data for Trifluoromethylbenzoic Acid Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-(Trifluoromethyl)benzoic acid | 8.2 (d, 1H), 7.8-7.6 (m, 3H) | 167.0 (C=O), 133.0 (q, J=30 Hz, C-CF₃), 132.5, 131.0, 128.0, 127.0 (q, J=5 Hz), 124.0 (q, J=275 Hz, CF₃) | -60.0 (s) |
| 3-(Trifluoromethyl)benzoic acid | 8.4 (s, 1H), 8.3 (d, 1H), 7.9 (d, 1H), 7.7 (t, 1H) | 165.0 (C=O), 135.0, 132.0, 131.0 (q, J=32 Hz, C-CF₃), 130.0 (q, J=4 Hz), 129.5, 124.0 (q, J=273 Hz, CF₃) | -63.0 (s) |
| 4-(Trifluoromethyl)benzoic acid | 8.2 (d, 2H), 7.8 (d, 2H) | 166.0 (C=O), 135.0 (q, J=32 Hz, C-CF₃), 133.0, 130.0, 125.5 (q, J=4 Hz), 123.5 (q, J=272 Hz, CF₃) | -63.5 (s) |
| 3,5-Bis(trifluoromethyl)benzoic acid | 8.6 (s, 2H), 8.3 (s, 1H) | 164.0 (C=O), 133.0 (q, J=34 Hz, C-CF₃), 132.0, 130.0 (m), 127.0 (m), 123.0 (q, J=273 Hz, CF₃) | -63.0 (s) |
Table 4: IR and Mass Spectrometry Data for Trifluoromethylbenzoic Acid Isomers
| Isomer | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 2-(Trifluoromethyl)benzoic acid | 3400-2400 (br, O-H), 1710 (C=O), 1300 (C-F) | 190 (M+), 173, 145 |
| 3-(Trifluoromethyl)benzoic acid | 3400-2400 (br, O-H), 1715 (C=O), 1310 (C-F) | 190 (M+), 173, 145 |
| 4-(Trifluoromethyl)benzoic acid | 3400-2400 (br, O-H), 1720 (C=O), 1320 (C-F) | 190 (M+), 173, 145 |
| 3,5-Bis(trifluoromethyl)benzoic acid | 3400-2400 (br, O-H), 1710 (C=O), 1280, 1140 (C-F) | 258 (M+), 241, 213 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the trifluorobenzoate isomer was dissolved in 0.6-0.7 mL of a deuterated solvent (typically CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a Bruker Avance III 400 MHz or a similar spectrometer.
-
¹H NMR: Spectra were typically recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 240 ppm. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: ¹⁹F NMR spectra were recorded with a spectral width of 200 ppm. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique was primarily used. A small amount of the solid sample was placed directly on the ATR crystal. Alternatively, for some measurements, a KBr pellet was prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer or a similar instrument.
-
Data Acquisition: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) was the primary method used, with an electron energy of 70 eV.
-
Instrumentation: Mass spectra were obtained using a time-of-flight (TOF) or a quadrupole mass analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was recorded. Data is presented as m/z values with their relative intensities.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of trifluorobenzoate isomers.
Caption: Workflow for the spectroscopic comparison of trifluorobenzoate isomers.
Comparative Analysis of Methyl 3,4,5-trifluorobenzoate Performance in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Methyl 3,4,5-trifluorobenzoate in different solvent systems, focusing on its utility as a chemical intermediate in organic synthesis. The selection of an appropriate solvent is critical for optimizing reaction outcomes, including yield, purity, and reaction rate. This document presents available data on solubility and reactivity, alongside detailed experimental protocols and visual representations of key processes to aid in solvent selection.
Solubility Profile
The solubility of a reactant is a primary determinant of its performance in a chemical reaction. A suitable solvent should dissolve the reactants to a sufficient concentration to allow for an efficient reaction rate. While comprehensive, directly comparable solubility data for this compound across a wide range of solvents is not extensively published, its solubility can be inferred from its structural properties and data on similar compounds. As a moderately polar molecule, it is expected to be soluble in a range of common organic solvents.
Table 1: Predicted and Observed Solubility of this compound
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Experimental Observations/Notes |
| Tetrahydrofuran (THF) | 7.5 | High | Frequently used as a solvent for reactions involving this compound, suggesting good solubility. |
| Dichloromethane (DCM) | 9.1 | High | A common solvent for reactions with related fluorinated aromatics. |
| Acetone | 21 | High | Good general-purpose solvent for moderately polar compounds. |
| Acetonitrile | 37.5 | Moderate to High | Often used in nucleophilic substitution reactions. |
| N,N-Dimethylformamide (DMF) | 38.3 | High | A polar aprotic solvent that can enhance the rate of certain reactions. |
| Methanol | 33 | Moderate | Potential for transesterification at elevated temperatures. |
| Toluene | 2.4 | Moderate | Suitable for reactions requiring non-polar conditions. |
| Water | 80.1 | Low | Expected to have low solubility due to its organic nature. |
Note: This table is based on general principles of solubility and data from analogous compounds in the absence of a comprehensive experimental dataset for this compound.
Reactivity and Performance in Synthesis
The choice of solvent can significantly influence the reaction kinetics and the stability of intermediates and transition states. Below, we compare the performance of this compound in different solvent systems for a common application: nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the aromatic ring of this compound are susceptible to substitution by nucleophiles. The solvent plays a crucial role in stabilizing the charged intermediates (Meisenheimer complexes) formed during these reactions.
Table 2: Comparison of Solvent Effects on a Representative SNAr Reaction
| Solvent System | Typical Nucleophile | Observed Yield | Reaction Conditions | Rationale for Solvent Choice |
| Tetrahydrofuran (THF) | Grignard Reagents | Good to Excellent | -78 °C to rt | Aprotic and can solvate the magnesium cation of the Grignard reagent. |
| N,N-Dimethylformamide (DMF) | Amines, Alkoxides | Excellent | Room temp to 100 °C | Polar aprotic solvent stabilizes the charged Meisenheimer complex, accelerating the reaction. |
| Acetonitrile | Azides, Cyanides | Good | Reflux | Polar aprotic solvent, suitable for reactions with ionic nucleophiles. |
| Toluene | - | Poor to Moderate | Reflux | Non-polar, less effective at stabilizing polar intermediates. |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine in DMF.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle/oil bath
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask charged with this compound and potassium carbonate, add DMF.
-
Stir the mixture at room temperature.
-
Add the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove DMF and excess reagents.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental setups and logical flows in chemical synthesis.
Safety Operating Guide
Proper Disposal of Methyl 3,4,5-trifluorobenzoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 3,4,5-trifluorobenzoate, targeting researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
II. Spill Response and Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
III. Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations. As a halogenated organic compound, it is likely to be classified as a hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Identification: Label the waste container clearly as "Hazardous Waste: this compound" and include the date.
-
Segregation: Do not mix with non-halogenated solvents or other incompatible waste streams.[1] Halogenated and non-halogenated solvents should generally be collected separately to facilitate proper disposal and potential recycling.[2]
-
Containerization: Use a compatible, tightly sealed container for waste accumulation.[3]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.
-
Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Incineration at a permitted hazardous waste incineration facility is a common and effective disposal method for halogenated organic compounds.[4]
IV. Regulatory Context
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed, it may be classified as a hazardous waste based on its characteristics as a halogenated organic compound. Recent EPA guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS) highlights the environmental persistence of some fluorinated organic compounds and the importance of proper disposal technologies like thermal destruction.[5][6]
V. Quantitative Data Summary
While specific data for this compound is limited, the following table provides information on a structurally related compound, Methyl 3,5-bis(trifluoromethyl)benzoate, which can serve as a general reference.
| Property | Value | Source |
| Boiling Point | 85 - 87 °C / 185 - 188.6 °F | [7] |
| Physical State | Liquid | [7] |
| Skin Irritation | Causes skin irritation (H315) | [7] |
| Eye Irritation | Causes serious eye irritation (H319) | [7] |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | [7] |
Diagrams
Disposal Decision Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 3,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Methyl 3,4,5-trifluorobenzoate. Given the potential hazards associated with halogenated organic compounds, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the environment. The following procedures are based on established best practices for handling structurally similar fluorinated aromatic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[4][5] | Prevents skin contact, which can lead to irritation.[4] It is crucial to consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.[5] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[4] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
